But-3-yn-2-amine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
but-3-yn-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N.ClH/c1-3-4(2)5;/h1,4H,5H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJBFJIMQKWSDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505072 | |
| Record name | But-3-yn-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42105-26-0 | |
| Record name | But-3-yn-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | but-3-yn-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (S)-But-3-yn-2-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (S)-But-3-yn-2-amine hydrochloride, a valuable chiral building block in organic synthesis and drug discovery. The document details a potential synthetic pathway and outlines the analytical techniques used to verify the structure, purity, and stereochemistry of the target compound.
Introduction
(S)-But-3-yn-2-amine, also known as (S)-1-methylprop-2-ynylamine, is a chiral propargylamine that serves as a key intermediate in the synthesis of various biologically active molecules. Its structural motif, featuring a stereocenter adjacent to an alkyne functionality, makes it a versatile precursor for the introduction of chirality and further molecular elaboration. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its handling and use in subsequent synthetic transformations. This guide will focus on a plausible synthetic approach and the detailed characterization of (S)-But-3-yn-2-amine hydrochloride.
Synthesis of (S)-But-3-yn-2-amine Hydrochloride
The synthesis of enantiomerically pure (S)-But-3-yn-2-amine can be approached through several strategies, including asymmetric synthesis or the resolution of a racemic mixture. One common and effective method involves the use of a chiral auxiliary, such as a derivative of a chiral amine, to direct the stereochemical outcome of the reaction. A subsequent deprotection and salt formation step yields the desired hydrochloride salt.
A potential synthetic pathway is the diastereoselective addition of an alkynyl nucleophile to a chiral imine or imine equivalent derived from a readily available chiral amine.
Caption: Synthetic workflow for (S)-But-3-yn-2-amine hydrochloride.
Experimental Protocol: Synthesis
Materials:
-
Chiral amine auxiliary (e.g., (R)-(-)-2-phenylglycinol)
-
Acetaldehyde
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Dehydrating agent (e.g., anhydrous magnesium sulfate)
-
Ethynylmagnesium bromide solution in THF
-
Hydrochloric acid (ethanolic or ethereal solution)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Formation of the Chiral Imine: To a solution of the chiral amine auxiliary in an anhydrous solvent, add acetaldehyde dropwise at a low temperature (e.g., 0 °C). Stir the reaction mixture for a specified time, then add a dehydrating agent. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude chiral imine.
-
Diastereoselective Alkynylation: Dissolve the crude chiral imine in an anhydrous solvent and cool the solution to a low temperature (e.g., -78 °C). Add the ethynylmagnesium bromide solution dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Work-up and Isolation: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Auxiliary Cleavage (Deprotection): Treat the crude product with an acidic solution to cleave the chiral auxiliary. Neutralize the reaction mixture with a base (e.g., saturated aqueous sodium bicarbonate solution) and extract the free amine into an organic solvent.
-
Formation of the Hydrochloride Salt: To a solution of the purified (S)-But-3-yn-2-amine in an appropriate solvent (e.g., diethyl ether), add a solution of hydrochloric acid in an organic solvent (e.g., ethanol or diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield (S)-But-3-yn-2-amine hydrochloride as a solid.
Characterization of (S)-But-3-yn-2-amine Hydrochloride
The structure, purity, and stereochemistry of the synthesized (S)-But-3-yn-2-amine hydrochloride must be confirmed through various analytical techniques.
Caption: Characterization workflow for (S)-But-3-yn-2-amine hydrochloride.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₈ClN | |
| Molecular Weight | 105.57 g/mol | |
| CAS Number | 1414960-66-9 | |
| Appearance | Solid | [1] |
Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is crucial for confirming the proton environment in the molecule. The expected signals for (S)-But-3-yn-2-amine hydrochloride would include: a doublet for the methyl protons, a multiplet for the methine proton, a singlet for the acetylenic proton, and a broad signal for the ammonium protons.
3.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Key signals would correspond to the methyl carbon, the methine carbon, and the two sp-hybridized carbons of the alkyne.
3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is used to identify the functional groups present. Characteristic absorption bands for (S)-But-3-yn-2-amine hydrochloride would include: N-H stretching of the ammonium salt, C-H stretching of the alkyne, C≡C stretching, and C-H bending vibrations.
3.2.4. Mass Spectrometry
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule. For the free base, (S)-But-3-yn-2-amine, the molecular ion peak would be expected at m/z = 69.11.[2]
Table of Expected Spectroscopic Data:
| Technique | Functional Group/Proton | Expected Chemical Shift/Frequency |
| ¹H NMR | -CH₃ | Doublet |
| -CH(NH₃⁺)- | Multiplet | |
| -C≡CH | Singlet | |
| -NH₃⁺ | Broad Singlet | |
| ¹³C NMR | -CH₃ | ~10-25 ppm |
| -CH(NH₃⁺)- | ~30-50 ppm | |
| -C≡CH | ~70-90 ppm | |
| -C≡CH | ~70-90 ppm | |
| FTIR (cm⁻¹) | N-H Stretch (Ammonium) | Broad, ~3000-2800 |
| C-H Stretch (Alkyne) | ~3300 | |
| C≡C Stretch (Alkyne) | ~2100 (weak) |
Chiral and Thermal Analysis
3.3.1. Optical Rotation
The specific rotation is a critical parameter to confirm the enantiomeric purity of the synthesized compound. A non-zero value indicates the presence of a single enantiomer in excess. The sign of the rotation (+ or -) depends on the specific enantiomer and the experimental conditions (solvent, concentration, wavelength, and temperature).
3.3.2. Melting Point
The melting point is a useful indicator of the purity of the crystalline hydrochloride salt. A sharp melting range suggests a high degree of purity.
Safety Information
(S)-But-3-yn-2-amine hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is important to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has outlined a potential synthetic route and a comprehensive characterization protocol for (S)-But-3-yn-2-amine hydrochloride. The successful synthesis and thorough characterization of this chiral building block are essential for its effective application in the development of novel chemical entities in the pharmaceutical and agrochemical industries. The provided experimental framework and data tables serve as a valuable resource for researchers engaged in the synthesis and utilization of this important chiral amine.
References
An In-depth Technical Guide to But-3-yn-2-amine Hydrochloride: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
But-3-yn-2-amine hydrochloride is a chemical compound of interest in various scientific domains, including organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, structural characteristics, and potential applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
This compound is the hydrochloride salt of but-3-yn-2-amine. It is a solid at room temperature and finds utility as a building block in the synthesis of more complex molecules.[1] The hydrochloride form generally enhances the compound's stability and solubility in aqueous media, facilitating its use in various experimental settings.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈ClN | [2] |
| Molecular Weight | 105.57 g/mol | [3] |
| IUPAC Name | but-3-yn-2-amine;hydrochloride | [2] |
| Synonyms | 1-Methyl-2-propynylamine hydrochloride, 2-Amino-3-butyne hydrochloride | [4] |
| CAS Number | 42105-26-0 | [4] |
| Melting Point | 166-169 °C (recrystallized from methanol, ethanol, ethyl acetate) | [4] |
| Physical Form | Solid | [5] |
| Purity | Typically ≥97% | [3][4] |
| Storage Conditions | 4°C, protect from light | [3][5] |
Chemical Structure
The chemical structure of this compound consists of a four-carbon chain containing a terminal alkyne group and an amine group at the second carbon. The hydrochloride salt is formed by the protonation of the amine group by hydrochloric acid.
SMILES: CC(C#C)N.Cl[2]
InChI: InChI=1S/C4H7N.ClH/c1-3-4(2)5;/h1,4H,5H2,2H3;1H[2]
Caption: Chemical structure of this compound.
Experimental Protocols
General Synthesis of Primary Amines
A common method for the synthesis of primary amines is the Gabriel synthesis . This method involves the alkylation of potassium phthalimide with an appropriate alkyl halide, followed by hydrazinolysis to release the primary amine. For But-3-yn-2-amine, this would involve using 2-halobut-3-yne as the alkylating agent.
Workflow for Gabriel Synthesis:
Caption: Generalized workflow for the Gabriel synthesis of a primary amine.
Formation of the Hydrochloride Salt
Once the free amine is obtained, it can be converted to its hydrochloride salt by treatment with hydrochloric acid. This is typically achieved by dissolving the amine in a suitable organic solvent and adding a solution of HCl in an organic solvent (e.g., diethyl ether or isopropanol) or by bubbling hydrogen chloride gas through the solution. The hydrochloride salt, being less soluble in many organic solvents than the free amine, will precipitate out and can be collected by filtration.
Purification by Recrystallization
The purity of this compound can be enhanced by recrystallization.[4] The choice of solvent is crucial for effective purification. A suitable solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature. For amine hydrochlorides, polar solvents or solvent mixtures are often employed. The melting point is reported after recrystallization from methanol, ethanol, or ethyl acetate, suggesting these as potential solvents for purification.[4]
General Recrystallization Workflow:
Caption: A generalized workflow for the purification of a solid by recrystallization.
Spectroscopic Data
While specific spectra for this compound were not found in the searched literature, the expected spectroscopic characteristics can be inferred from the known properties of primary amines and alkynes.
Infrared (IR) Spectroscopy
As a primary amine hydrochloride, the IR spectrum is expected to show characteristic absorptions for the ammonium group (R-NH₃⁺). These typically appear as a broad band in the 3200-2800 cm⁻¹ region due to N-H stretching vibrations. The C-H stretching of the methyl and methine groups will also appear in this region. The terminal alkyne C≡C-H stretch is expected as a sharp, medium intensity band around 3300 cm⁻¹. The C≡C triple bond stretch should appear as a weak band around 2100-2260 cm⁻¹. The N-H bending vibrations of the ammonium group are expected in the 1600-1500 cm⁻¹ region.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton on the terminal alkyne (C≡C-H) is expected to appear as a singlet or a narrow multiplet around δ 2.0-3.0 ppm. The proton on the carbon bearing the amino group (CH-NH₃⁺) would likely be a quartet coupled to the methyl protons, appearing further downfield due to the electron-withdrawing effect of the ammonium group. The methyl protons (CH₃) would appear as a doublet. The protons on the nitrogen (NH₃⁺) would likely be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.[7]
-
¹³C NMR: The two carbons of the alkyne group are expected to have characteristic chemical shifts in the range of δ 65-90 ppm. The carbon attached to the nitrogen (C-NH₃⁺) would be deshielded and appear downfield. The methyl carbon would appear at a more upfield position.
Mass Spectrometry
For the free base, But-3-yn-2-amine, the mass spectrum would likely show a molecular ion peak (M⁺) corresponding to its molecular weight (69.11 g/mol ).[8] A common fragmentation pattern for amines is alpha-cleavage, which would involve the loss of a methyl radical to give a prominent fragment ion.[7]
Potential Applications and Biological Relevance
This compound and related propargylamine derivatives are of significant interest in medicinal chemistry due to their potential as enzyme inhibitors. The propargylamine moiety is a key pharmacophore in several marketed drugs, including monoamine oxidase (MAO) inhibitors used in the treatment of Parkinson's disease.
While specific studies detailing the biological activity of this compound are limited in the public domain, its structural motifs suggest potential for investigation in several areas:
-
Enzyme Inhibition: The terminal alkyne can act as a reactive handle for covalent modification of enzyme active sites. This makes it a candidate for screening against various enzyme targets.
-
Drug Discovery: As a small, functionalized building block, it can be incorporated into larger molecules to explore structure-activity relationships in drug design.[1]
-
Neurological Disorders: Given the prevalence of the propargylamine scaffold in neuroactive compounds, this molecule could be a starting point for the development of new agents targeting neurological pathways.
It is important to note that while some commercial suppliers mention its potential use in Alzheimer's disease and cancer research, specific, peer-reviewed studies supporting these claims for this compound were not identified in the conducted searches.
Safety and Handling
This compound is classified as a skin sensitizer and may cause an allergic skin reaction.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.
Conclusion
This compound is a valuable chemical entity with a unique combination of functional groups that make it an attractive building block for organic synthesis and a potential lead for drug discovery. This guide has summarized its key chemical and physical properties, structural features, and potential areas of application. Further research is warranted to fully elucidate its biological activity and to develop detailed and optimized experimental protocols for its synthesis and purification.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C4H8ClN | CID 12632905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. biosynce.com [biosynce.com]
- 5. This compound | 42105-26-0 [sigmaaldrich.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. But-3-yn-2-amine | C4H7N | CID 10290734 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of But-3-yn-2-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of But-3-yn-2-amine hydrochloride. The information is curated for researchers, scientists, and professionals in the field of drug development who may be working with or considering this compound for their research. This document summarizes key physical data, outlines experimental protocols for their determination, and presents a representative synthetic workflow.
Core Physical Properties
This compound is a solid organic compound. Its core physical and chemical identifiers are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₄H₈ClN | |
| Molecular Weight | 105.57 g/mol | |
| CAS Number | 42105-26-0 | |
| Physical Form | Solid | |
| Melting Point | 166-169 °C | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Storage Conditions | 4°C, protect from light, stored under nitrogen |
Experimental Protocols
Detailed experimental protocols for determining the key physical properties of amine hydrochlorides are provided below. These are generalized procedures that can be adapted for this compound.
Determination of Melting Point
The melting point of a solid is a critical indicator of its purity. The following protocol outlines a standard method for its determination using a capillary tube apparatus.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the this compound is placed in a mortar and finely ground with a pestle to ensure a uniform particle size.
-
Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of the sample is obtained.
-
Apparatus Setup: The filled capillary tube is placed in the heating block of the melting point apparatus.
-
Heating and Observation: The apparatus is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Melting Point Range: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the melting range. For a pure compound, this range should be narrow.
Determination of Solubility
Understanding the solubility of a compound in various solvents is crucial for its application in synthesis and biological assays. A general qualitative solubility testing protocol is described below.
Materials:
-
This compound sample
-
Test tubes
-
Vortex mixer
-
A selection of solvents (e.g., water, ethanol, dichloromethane, diethyl ether)
-
Graduated pipettes
Procedure:
-
Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a clean, dry test tube.
-
Solvent Addition: A specific volume of the chosen solvent (e.g., 1 mL) is added to the test tube.
-
Mixing: The test tube is agitated using a vortex mixer for a set period (e.g., 1-2 minutes) to ensure thorough mixing.
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If the solid has dissolved, the compound is considered soluble in that solvent at the tested concentration. If a suspension or precipitate remains, it is considered insoluble or sparingly soluble.
-
Quantitative Analysis (Optional): For a more precise determination of solubility, a saturated solution can be prepared, and the concentration of the dissolved solute can be measured using techniques such as UV-Vis spectroscopy or HPLC after filtration.
Representative Synthetic Workflow
But-3-yn-2-amine hydrochloride CAS number and molecular weight
This document provides a detailed overview of But-3-yn-2-amine hydrochloride, a chemical compound of interest to researchers and professionals in drug development and chemical synthesis.
Core Chemical Identifiers
This compound is a chemical intermediate with various applications in scientific research. Depending on its stereochemistry, it is identified by different CAS numbers. The molecular formula for all forms is C₄H₈ClN, and the molecular weight is consistently reported as 105.57 g/mol .[1][2]
A summary of the key identifiers for this compound and its stereoisomers is presented in the table below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound (Racemic/Unspecified) | 42105-26-0[2][3] | C₄H₈ClN | 105.57[2] |
| (S)-But-3-yn-2-amine hydrochloride | 1414960-66-9[1] | C₄H₈ClN | 105.57[1] |
| (R)-But-3-yn-2-amine hydrochloride | 869349-15-5 | C₄H₈ClN | 105.57 |
Physicochemical Properties
This compound is typically a solid at room temperature.[3] For optimal stability, it should be stored at 4°C, protected from light and moisture.[1][3] The purity of commercially available this compound is generally high, often exceeding 97%.[1][2][3]
| Property | Value |
| Physical Form | Solid[3] |
| Purity | ≥97%[1][2][3] |
| Storage Conditions | 4°C, protect from light, sealed storage, away from moisture[1][3] |
Applications in Research and Development
This compound serves as a versatile building block in organic synthesis. Its applications are wide-ranging, from the synthesis of various organic compounds to being a starting material in drug development and biological research.[2] The presence of a terminal alkyne and an amine group makes it a valuable reagent for introducing these functionalities into more complex molecules. In recent years, there has been growing interest in the potential of this compound in the development of new pharmaceutical agents.[2]
Safety Information
Appropriate safety measures must be taken when handling this compound. It is essential to use this compound in a well-ventilated area and to wear appropriate personal protective equipment. Animal studies have indicated that high concentrations of this compound may lead to respiratory distress and neurological issues.[2]
Logical Relationship of this compound Stereoisomers
The relationship between the racemic mixture and its constituent enantiomers can be visualized as a hierarchical structure. The general, unspecified compound branches into its specific stereoisomers.
Caption: Hierarchical relationship of this compound and its stereoisomers.
References
Spectroscopic Analysis of But-3-yn-2-amine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
But-3-yn-2-amine hydrochloride is a chemical compound of interest in synthetic chemistry and drug discovery, serving as a versatile building block for more complex molecules. Its structure, featuring a primary amine, a methyl group, and a terminal alkyne, presents a unique spectroscopic fingerprint. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of published experimental spectra for this specific salt, this document combines data for the parent free amine with predicted values and characteristic spectral features for the functional groups present, offering a robust reference for researchers.
Molecular Structure and Properties
| Property | Value |
| Chemical Formula | C₄H₈ClN |
| Molecular Weight | 105.57 g/mol [1] |
| CAS Number | 42105-26-0[2] |
| IUPAC Name | but-3-yn-2-amine;hydrochloride[1] |
| Synonyms | 1-Methyl-2-propynylamine hydrochloride, 3-Butyn-2-amine HCl |
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following data is predicted for this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
¹H NMR (Proton NMR)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~3.8 - 4.0 | Quartet | 1H | CH-NH₃⁺ |
| ~3.0 - 3.2 | Doublet | 1H | C≡CH |
| ~1.5 - 1.7 | Doublet | 3H | CH₃ |
| ~8.0 - 9.0 (broad) | Singlet | 3H | N⁺H₃ |
Note: The chemical shifts are estimates and can vary depending on the solvent and concentration. The N⁺H₃ protons are exchangeable with D₂O and the signal would disappear upon addition of a few drops of D₂O to the NMR sample.
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) (ppm) | Assignment |
| ~80 - 85 | ≡CH |
| ~75 - 80 | -C≡ |
| ~45 - 50 | CH-NH₃⁺ |
| ~20 - 25 | CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For this compound, a solid, the spectrum would be obtained as a KBr pellet or using an ATR accessory.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3400 | Strong, Sharp | ≡C-H stretch |
| ~2500 - 3200 | Strong, Broad | N⁺-H stretch of the ammonium salt |
| ~2100 - 2150 | Weak to Medium | C≡C stretch (terminal alkyne) |
| ~1600 - 1630 | Medium | N⁺-H bend (asymmetric) |
| ~1500 - 1550 | Medium | N⁺-H bend (symmetric) |
| ~1370 - 1380 | Medium | C-H bend (CH₃) |
| ~600 - 700 | Strong, Broad | ≡C-H bend |
Mass Spectrometry (MS)
Mass spectrometry of the hydrochloride salt would typically be performed on the free amine, But-3-yn-2-amine, after neutralization. The data presented here is for the free amine (C₄H₇N, Molecular Weight: 69.11 g/mol ).
| m/z | Relative Intensity | Possible Fragment |
| 69 | Moderate | [M]⁺ (Molecular Ion) |
| 68 | Moderate | [M-H]⁺ |
| 54 | Strong | [M-CH₃]⁺ |
| 42 | Moderate | [C₃H₄]⁺ |
| 30 | Base Peak | [CH₃CHNH₂]⁺ |
The fragmentation pattern is characteristic of a primary amine, with alpha-cleavage leading to the stable iminium cation at m/z 30 as the base peak.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
To confirm the N⁺H₃ peak, a D₂O exchange experiment can be performed by adding a drop of D₂O to the sample and re-acquiring the spectrum.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to simplify the spectrum and provide information on the number of attached protons to each carbon.
-
A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (Electron Ionization - for the free amine)
-
Sample Preparation: Prepare a dilute solution of the free amine (But-3-yn-2-amine), obtained by neutralizing the hydrochloride salt, in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.
-
Acquisition:
-
If using GC-MS, inject the sample onto a suitable GC column to separate it from the solvent and any impurities before it enters the mass spectrometer.
-
The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
-
Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 10-150).
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide on Racemic vs. Enantiopure But-3-yn-2-amine Hydrochloride for Researchers and Drug Development Professionals
Introduction: But-3-yn-2-amine is a chiral propargylamine that holds significant interest in medicinal chemistry due to its structural resemblance to known monoamine oxidase (MAO) inhibitors. As with many chiral molecules, the individual enantiomers of but-3-yn-2-amine can exhibit distinct pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of racemic and enantiopure but-3-yn-2-amine hydrochloride, covering their synthesis, resolution, and a comparative analysis of their properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of racemic and enantiopure this compound is presented in Table 1. While many physical properties are identical for the racemate and individual enantiomers, optical rotation is the distinguishing characteristic of the enantiopure forms.
| Property | Racemic But-3-yn-2-amine HCl | (S)-But-3-yn-2-amine HCl | (R)-But-3-yn-2-amine HCl |
| Molecular Formula | C₄H₈ClN | C₄H₈ClN | C₄H₈ClN |
| Molecular Weight | 105.57 g/mol | 105.57 g/mol | 105.57 g/mol |
| Appearance | Solid | Solid | Solid |
| Melting Point | Data not available | Data not available | Data not available |
| Specific Rotation ([α]D) | 0° | Data not available | Data not available |
| CAS Number | 42105-26-0 | 1414960-66-9 | Data not available |
Table 1: Physicochemical Properties of this compound Forms.
Synthesis of Racemic this compound
The synthesis of racemic but-3-yn-2-amine can be achieved through various synthetic routes. One common and effective method is the reductive amination of the corresponding ketone, but-3-yn-2-one. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the desired amine.
Experimental Protocol: Reductive Amination of But-3-yn-2-one
Materials:
-
But-3-yn-2-one
-
Ammonia (or an ammonia source, e.g., ammonium acetate)
-
Reducing agent (e.g., sodium cyanoborohydride - NaBH₃CN)
-
Methanol (or another suitable solvent)
-
Hydrochloric acid (for hydrochloride salt formation)
-
Diethyl ether (for extraction and precipitation)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve but-3-yn-2-one (1 equivalent) in methanol. Add a solution of ammonia in methanol (or ammonium acetate, 1.5-2 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.2-1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of water. Acidify the mixture with aqueous HCl. Extract the aqueous layer with diethyl ether to remove any unreacted ketone. Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 10.
-
Isolation of the Free Amine: Extract the liberated amine into diethyl ether (3 x volumes). Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Hydrochloride Salt Formation: Bubble dry hydrogen chloride gas through the ethereal solution of the amine, or add a solution of HCl in diethyl ether. The hydrochloride salt will precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield racemic this compound.
Logical Workflow for Synthesis:
Caption: Synthesis of racemic but-3-yn-2-amine HCl via reductive amination.
Resolution of Racemic But-3-yn-2-amine
The separation of the racemic mixture into its constituent enantiomers is crucial for evaluating their individual biological activities. A classical and widely used method for the resolution of racemic amines is through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[1][2] Chiral acids such as (+)-tartaric acid or its derivatives are commonly employed for this purpose.[1]
Experimental Protocol: Resolution via Diastereomeric Salt Formation
Materials:
-
Racemic but-3-yn-2-amine
-
Enantiopure chiral resolving agent (e.g., L-(+)-tartaric acid)
-
Solvent for crystallization (e.g., methanol, ethanol, or a mixture)
-
Sodium hydroxide solution (for liberation of the free amine)
-
Diethyl ether (for extraction)
-
Hydrochloric acid (for hydrochloride salt formation)
Procedure:
-
Diastereomeric Salt Formation: Dissolve racemic but-3-yn-2-amine (1 equivalent) in a suitable solvent (e.g., methanol). In a separate flask, dissolve the chiral resolving agent (e.g., L-(+)-tartaric acid, 0.5-1.0 equivalent) in the same solvent, warming if necessary. Slowly add the resolving agent solution to the amine solution with stirring.
-
Fractional Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The cooling rate and solvent choice are critical for achieving good separation. Further cooling in a refrigerator or ice bath can enhance crystallization.
-
Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer. The mother liquor can be processed separately to isolate the other enantiomer.
-
Purification of the Diastereomeric Salt: The collected crystals can be recrystallized from a suitable solvent to improve diastereomeric purity.
-
Liberation of the Enantiopure Amine: Dissolve the purified diastereomeric salt in water and basify the solution with aqueous NaOH (e.g., 2M) to a pH > 10.
-
Extraction and Conversion to Hydrochloride Salt: Extract the liberated enantiopure amine with diethyl ether. Dry the combined organic extracts and form the hydrochloride salt as described in the synthesis of the racemic compound.
-
Analysis: The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation.
Logical Workflow for Resolution:
Caption: Resolution of racemic but-3-yn-2-amine via diastereomeric salt formation.
Comparative Biological Activity: Inhibition of Monoamine Oxidase B (MAO-B)
| Compound | Target | Anticipated Activity |
| Racemic But-3-yn-2-amine | MAO-B | Moderate inhibition (mixture of active and less active/inactive enantiomer) |
| (R)-But-3-yn-2-amine | MAO-B | Potentially high or low inhibition |
| (S)-But-3-yn-2-amine | MAO-B | Potentially high or low inhibition (complementary to the R-enantiomer) |
Table 2: Anticipated Comparative Biological Activity.
Signaling Pathway Visualization: MAO-B Inhibition
References
Commercial Availability and Technical Guide for (S)-But-3-yn-2-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-But-3-yn-2-amine hydrochloride, a chiral propargylamine of significant interest in pharmaceutical research and development. This document details its commercial availability, key chemical and physical properties, a representative enantioselective synthesis protocol, and its established role as a potent inhibitor of monoamine oxidase B (MAO-B), a key target in the treatment of neurodegenerative diseases.
Commercial Availability and Suppliers
(S)-But-3-yn-2-amine hydrochloride is commercially available from a number of chemical suppliers specializing in research chemicals and building blocks for drug discovery. The typical purity offered is ≥97%. Below is a summary of representative suppliers and their product information.
| Supplier | Catalog Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| ChemScene | CS-0147130 | ≥97% | 1414960-66-9 | C₄H₈ClN | 105.57 |
| Sigma-Aldrich | CIAH987F2C9D | 97% | 1414960-66-9 | C₄H₈ClN | 105.57 |
Note: Availability and product specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for (S)-But-3-yn-2-amine hydrochloride is provided below.
Table 2.1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (2S)-but-3-yn-2-amine;hydrochloride | PubChem |
| Synonyms | (S)-1-Methyl-prop-2-ynylamine hydrochloride | ChemScene[1] |
| CAS Number | 1414960-66-9 | ChemScene[1] |
| Molecular Formula | C₄H₈ClN | ChemScene[1] |
| Molecular Weight | 105.57 | ChemScene[1] |
| Appearance | Solid | Sigma-Aldrich[2] |
| Storage Conditions | 4°C, protect from light | ChemScene[1] |
| SMILES | N--INVALID-LINK--C#C.[H]Cl | ChemScene[1] |
| InChIKey | YSJBFJIMQKWSDK-WCCKRBBISA-N | PubChem |
Table 2.2: Safety Information
| Hazard Statement | GHS Pictogram | Precautionary Statements |
| H317: May cause an allergic skin reaction | GHS07 (Harmful) | P261, P272, P280, P302+P352, P363, P501 |
Data sourced from Sigma-Aldrich and PubChem.
Enantioselective Synthesis: A Representative Protocol
Another established method for obtaining enantiomerically pure amines is the resolution of a racemic mixture. This involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.
Below is a representative, two-step experimental protocol for the resolution of racemic but-3-yn-2-amine.
Experimental Protocol: Resolution of Racemic But-3-yn-2-amine
Step 1: Formation of Diastereomeric Salts
-
In a 250-mL Erlenmeyer flask, dissolve 7.6 g of (+)-tartaric acid (the pure D-enantiomer) in 100 mL of methanol. Gentle heating may be applied to facilitate dissolution.
-
To the solution, cautiously add 6.1 mL of racemic but-3-yn-2-amine. An exothermic reaction will occur.
-
Stopper the flask and allow the solution to stand undisturbed at room temperature for 24-48 hours, or until a significant amount of crystalline precipitate has formed.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. These crystals will be enriched in the salt of one of the diastereomers.
Step 2: Liberation of the Enantiomerically Enriched Amine
-
Dissolve the collected crystalline salt in a minimal amount of water.
-
Slowly add a 50% aqueous solution of sodium hydroxide until the solution is strongly basic (pH > 12). This will liberate the free amine from the tartrate salt.
-
Cool the solution to room temperature and extract the aqueous layer with three 20 mL portions of diethyl ether in a separatory funnel.
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent and carefully remove the diethyl ether by rotary evaporation to yield the enantiomerically enriched (S)-but-3-yn-2-amine.
-
To obtain the hydrochloride salt, dissolve the free amine in a minimal amount of anhydrous diethyl ether and bubble dry hydrogen chloride gas through the solution, or add a stoichiometric amount of a solution of HCl in ether. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold ether, and dried under vacuum.
Application in Drug Development: Inhibition of Monoamine Oxidase B (MAO-B)
(S)-But-3-yn-2-amine hydrochloride belongs to the class of propargylamines, which are well-established as potent, selective, and irreversible inhibitors of monoamine oxidase B (MAO-B).[3] MAO-B is a key enzyme in the catabolism of dopamine and other neurotransmitters in the brain. Its inhibition leads to an increase in synaptic dopamine levels, which is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.
The propargylamine moiety is crucial for the inhibitory activity. It acts as a "suicide" inhibitor, forming a covalent bond with the FAD cofactor at the active site of the MAO-B enzyme, leading to its irreversible inactivation.
Beyond symptomatic relief, MAO-B inhibitors, particularly those with a propargylamine structure, have demonstrated neuroprotective effects. These effects are believed to be independent of their MAO-B inhibitory activity and are associated with the modulation of pro-survival and anti-apoptotic signaling pathways.
Mechanism of MAO-B Inhibition and Neuroprotective Signaling
The neuroprotective effects of propargylamine MAO-B inhibitors are multifaceted and involve the regulation of key cellular processes that are often dysregulated in neurodegenerative diseases.
The inhibition of MAO-B by propargylamines leads to a reduction in oxidative stress by preventing the formation of reactive oxygen species (ROS) that are byproducts of dopamine metabolism. Furthermore, these inhibitors have been shown to modulate the expression of anti-apoptotic proteins like Bcl-2 and neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). These factors promote neuronal survival, differentiation, and synaptic plasticity.
References
- 1. Enantioselective, Copper(I)-Catalyzed Three-Component Reaction for the Preparation of Propargylamines [organic-chemistry.org]
- 2. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Very mild, enantioselective synthesis of propargylamines catalyzed by copper(I)-bisimine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Stability of But-3-yn-2-amine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
But-3-yn-2-amine hydrochloride is a valuable synthetic intermediate in medicinal chemistry and drug discovery. As with any reactive chemical entity, a thorough understanding of its stability and optimal storage conditions is paramount to ensure its integrity, purity, and performance in downstream applications. This technical guide provides a comprehensive overview of the stability of this compound, including recommended storage conditions, potential degradation pathways, and a detailed protocol for conducting stability and forced degradation studies. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals who handle, store, and utilize this compound.
Introduction
This compound is a chiral propargylamine that serves as a key building block in the synthesis of a variety of biologically active molecules. The presence of a primary amine and a terminal alkyne within the same small molecule imparts a unique reactivity profile, making it a versatile reagent. However, these same functional groups can also be susceptible to degradation under certain environmental conditions. This guide aims to provide a detailed understanding of the factors influencing the stability of this compound and to offer practical guidance for its proper handling and storage.
Recommended Storage and Handling
Proper storage is the first line of defense in preserving the quality of this compound. Based on information from various chemical suppliers, the following conditions are recommended to minimize degradation.
Quantitative Storage Recommendations
| Parameter | Recommended Condition | Rationale |
| Temperature | 4°C | Reduces the rate of potential degradation reactions. |
| Light | Protect from light | The propargylamine moiety may be susceptible to photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen) | Minimizes the risk of oxidation. |
| Physical Form | Solid | The compound is typically supplied and stored as a solid. |
Handling Precautions
This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively published, an understanding of the reactivity of propargylamines allows for the postulation of potential degradation pathways. Forced degradation studies are instrumental in identifying these pathways and the resulting degradation products.[1][2]
Oxidation
The primary amine in this compound can be susceptible to oxidation, potentially forming N-oxides or hydroxylamines.[2] The terminal alkyne could also undergo oxidative cleavage under harsh conditions.
Hydrolysis
While the amine and alkyne functionalities are generally stable to hydrolysis, prolonged exposure to highly acidic or basic conditions in the presence of water could potentially lead to degradation. For amine hydrochlorides, the microenvironmental pH can play a significant role in stability.
Thermolysis
At elevated temperatures, this compound may undergo thermal decomposition. The specific degradation products would depend on the temperature and the presence of other reactive species.
Photolysis
Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. This is a common degradation pathway for many organic molecules and is the basis for the recommendation to store the compound protected from light.
A diagram illustrating the potential degradation pathways is provided below.
Caption: Potential degradation pathways for this compound.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3][4] The following is a general protocol that can be adapted for this compound.
Objective
To identify potential degradation products and pathways for this compound under various stress conditions, including hydrolysis, oxidation, heat, and light.
Materials and Methods
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (LC-MS)
-
Photostability chamber
-
Oven
Stress Conditions
The following table outlines the recommended stress conditions for the forced degradation study. The goal is to achieve 5-20% degradation of the parent compound.
| Stress Condition | Proposed Method |
| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. |
| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and keep at room temperature for 2 hours. |
| Oxidation | Treat the compound with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid compound to 80°C in an oven for 48 hours. |
| Photostability | Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines. |
Analytical Procedure
-
Sample Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL. For each stress condition, dilute the stock solution with the respective stressor to a final concentration of 0.1 mg/mL. A control sample (unstressed) should also be prepared.
-
Stress Exposure : Expose the samples to the conditions outlined in the table above. At specified time points, withdraw aliquots, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.
-
Analysis : Analyze the samples using a stability-indicating LC-MS method. The chromatographic method should be capable of separating the parent compound from all degradation products.
-
Data Evaluation : Compare the chromatograms of the stressed samples with that of the control sample to identify degradation products. The mass spectrometer will aid in the structural elucidation of these products.
Experimental Workflow Diagram
The following diagram illustrates the workflow for a forced degradation study.
Caption: A general workflow for conducting a forced degradation study.
Conclusion
While this compound is a stable compound under the recommended storage conditions, its inherent reactivity necessitates careful handling and an awareness of potential degradation pathways. The information and protocols provided in this guide are intended to equip researchers and drug development professionals with the knowledge to maintain the integrity of this important synthetic building block. For any application, it is crucial to use material of the highest purity, and understanding its stability is the first step in achieving this. The implementation of forced degradation studies is strongly encouraged to develop robust, stability-indicating analytical methods and to ensure the quality of the final products derived from this compound.
References
Technical Guide to the Safe Handling of But-3-yn-2-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for But-3-yn-2-amine hydrochloride (CAS No: 42105-26-0). The information presented is intended to support laboratory safety protocols and to ensure the well-being of personnel working with this compound.
Chemical Identification and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₈ClN | [1][2] |
| Molecular Weight | 105.56 g/mol | [1] |
| IUPAC Name | but-3-yn-2-amine;hydrochloride | [1] |
| Synonyms | 1-Methyl-prop-2-ynylamine hydrochloride, 2-Amino-3-butyne hydrochloride | [1] |
| Physical Form | Solid | [2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available. Amine hydrochlorides are generally more soluble in aqueous solutions than their free base counterparts. | [3] |
| Vapor Pressure | Data not available | |
| Storage Temperature | 4°C, protect from light, stored under nitrogen. | [2][4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary health hazard associated with this compound is skin sensitization.[1] The parent compound, But-3-yn-2-amine, is also classified as harmful if swallowed.[5]
GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction. |
| Acute Toxicity (Oral) | 4 (for parent amine) | H302: Harmful if swallowed. |
GHS Label Elements:
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the table below.
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P272 | Contaminated work clothing should not be allowed out of the workplace. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water. |
| P321 | Specific treatment (see supplemental first aid instruction on this label). | |
| P333 + P313 | If skin irritation or rash occurs: Get medical advice/attention. | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols: Safe Handling Workflow
The following workflow outlines the key stages for safely handling this compound in a laboratory setting. This workflow should be adapted to specific experimental conditions and institutional safety protocols.
Caption: A logical workflow for the safe handling of this compound.
Detailed Safety and Handling Precautions
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[6]
-
Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[7]
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. Ensure adequate ventilation.
-
Environmental Precautions: Prevent the substance from entering drains, surface water, or groundwater.
-
Methods for Cleaning Up: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
Handling and Storage
-
Handling: Avoid all personal contact, including inhalation and contact with skin and eyes. Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate PPE. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from incompatible materials. The recommended storage condition is at 4°C, protected from light, and under an inert atmosphere such as nitrogen.[2][4]
Exposure Controls and Personal Protection
-
Engineering Controls: Use only in a well-ventilated area, preferably with a local exhaust ventilation system or in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing, such as a lab coat.
-
Respiratory Protection: If dust is generated and engineering controls are not sufficient, use a NIOSH-approved particulate respirator.
-
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: Exposure to moisture.
-
Incompatible Materials: Strong oxidizing agents and strong acids.[7]
-
Hazardous Decomposition Products: Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[7]
Toxicological Information
Detailed toxicological studies for this compound are limited. The primary identified hazard is its potential to cause an allergic skin reaction.[1] The parent amine, But-3-yn-2-amine, is classified as harmful if swallowed.[5] Due to the lack of comprehensive data, this compound should be handled with care, assuming it may have other uncharacterized toxic properties.
| Toxicity Metric | Value |
| Acute Oral Toxicity (LD50) | Data not available |
| Acute Dermal Toxicity (LD50) | Data not available |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. |
| Respiratory or Skin Sensitization | May cause an allergic skin reaction (Skin Sensitizer, Category 1).[1] |
| Carcinogenicity | No data available. |
| Mutagenicity | No data available. |
| Reproductive Toxicity | No data available. |
Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. It should be treated as hazardous waste. Do not allow it to enter the sewer system.
Conclusion
This compound is a valuable research chemical that requires careful handling due to its potential health hazards, primarily skin sensitization. By adhering to the safety precautions outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult the most recent Safety Data Sheet (SDS) from the supplier before use and follow all institutional safety protocols.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. This compound | 42105-26-0 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemscene.com [chemscene.com]
- 5. But-3-yn-2-amine | C4H7N | CID 10290734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
A Technical Guide to the Applications of But-3-yn-2-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
But-3-yn-2-amine hydrochloride is a versatile chiral building block in organic synthesis, valued for its dual functionality of a primary amine and a terminal alkyne. This unique structure makes it a significant reagent in the fields of medicinal chemistry and drug discovery, particularly in the asymmetric synthesis of complex molecules and the application of click chemistry for creating novel compounds.[1][2][3] This guide provides an in-depth overview of its core applications, supported by illustrative workflows and structural information.
Core Structural Features and Chemical Properties
This compound is a salt of a chiral propargylamine. Its utility stems from two key reactive sites: the primary amine at the C2 position and the terminal alkyne at the C3 position.
| Property | Value | Source |
| CAS Number | 42105-26-0 | [4][5] |
| Molecular Formula | C₄H₈ClN | [4][6] |
| Molecular Weight | 105.57 g/mol | [4][6] |
| IUPAC Name | but-3-yn-2-amine;hydrochloride | [4] |
| SMILES | CC(C#C)N.Cl | [4] |
| Purity (Typical) | ≥97% | [1][5] |
| Physical Form | Solid | [5] |
| Storage Conditions | 4°C, protect from light | [5][6] |
The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, simplifying its handling in various laboratory settings.[3]
Key Applications in Synthesis
The bifunctional nature of this compound allows it to serve as a cornerstone in the synthesis of diverse molecular architectures.
Chiral amines are fundamental components of over 80% of all drugs and drug candidates.[7] But-3-yn-2-amine, as a chiral starting material, provides a direct route to more complex, optically active amines, which is a critical aspect of modern pharmaceutical development.[2][8]
One of the most powerful methods for the asymmetric synthesis of amines involves the use of tert-butanesulfinamide (tBS), a chiral amine reagent developed by the Ellman lab.[7][9][10] This methodology is frequently applied to create a wide array of amine structures from simple starting materials.[9][10] The general process involves three main steps:
-
Condensation: The chiral amine reagent (like tBS) is condensed with a carbonyl compound.
-
Nucleophilic Addition: A nucleophile is added to the resulting imine.
-
Cleavage: The chiral auxiliary is removed to yield the desired chiral amine.[9][10]
While a specific protocol for this compound was not found in the search results, a generalized workflow for its use as a chiral building block can be conceptualized.
"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[11][12] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins a terminal alkyne with an azide to form a stable 1,2,3-triazole ring.[11][13]
The terminal alkyne in this compound makes it an ideal substrate for CuAAC reactions. This allows for its efficient conjugation to a wide variety of molecules, including biomolecules, polymers, or other small-molecule fragments for drug discovery.[1][11] The resulting triazole ring can act as a stable linker or a bioisostere in the final compound.[11] This reaction is noted for its reliability and insensitivity to aqueous conditions, making it suitable for biomedical applications.[13][14]
Potential in Drug Discovery
The structural motifs accessible from this compound are relevant to drug development. Researchers have explored its potential in the synthesis of compounds for treating various diseases, including cancer and Alzheimer's disease.[1]
-
Scaffold for Libraries: Its utility as a building block for both chiral synthesis and click chemistry makes it a valuable starting point for generating large libraries of diverse compounds for high-throughput screening.[15]
-
Propargylamine Moiety: Propargylamines are a class of compounds that have been used for various biological purposes, including the development of protease inhibitors.[9][10]
For instance, a compound synthesized from this amine could potentially act as an inhibitor in a cellular signaling pathway implicated in cancer.
Safety and Handling
This compound requires careful handling. It may cause an allergic skin reaction.[4][5] Studies have also indicated that high concentrations can lead to respiratory distress and neurological issues in animals.[1] Appropriate personal protective equipment and adherence to safety protocols are mandatory when working with this compound.
Conclusion
This compound stands out as a valuable and versatile building block for synthetic and medicinal chemists. Its combination of a chiral amine and a terminal alkyne provides access to a wide range of complex and biologically relevant molecules. Its application in the robust and efficient click chemistry paradigm further solidifies its importance in modern drug discovery and materials science. While detailed public data on specific reaction yields and protocols are sparse, its structural features and participation in well-established synthetic strategies ensure its continued use in creating novel chemical entities.
References
- 1. biosynce.com [biosynce.com]
- 2. 用于不对称合成的手性胺 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C4H8ClN | CID 12632905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 42105-26-0 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click chemistry - Wikipedia [en.wikipedia.org]
- 13. Click Chemistry [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Asymmetric synthesis using (S)-But-3-yn-2-amine hydrochloride as a chiral building block
Application Notes: (S)-But-3-yn-2-amine Hydrochloride in Asymmetric Synthesis
(S)-But-3-yn-2-amine hydrochloride is a valuable chiral building block for asymmetric synthesis, providing a versatile scaffold for introducing both a stereocenter and a reactive alkyne functionality into target molecules. Its utility is most prominent in the synthesis of chiral nitrogen-containing heterocycles and as a precursor for propargylamines, which are key intermediates in the preparation of biologically active compounds and natural products.[1][2]
The primary amine allows for the formation of imines or participation in condensation reactions, while the terminal alkyne is available for a wide array of transformations, including cycloadditions, coupling reactions (like Sonogashira or A³ coupling), and metal-catalyzed cyclizations.[2][3][4] The inherent chirality at the C2 position makes it an excellent starting material for creating more complex chiral architectures, where the stereocenter from the amine is retained in the final product.
One of the most direct applications of this chiral building block is in the Paal-Knorr synthesis of N-substituted pyrroles.[5][6] This classic reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound. By using (S)-But-3-yn-2-amine, chemists can readily synthesize chiral pyrroles where the stereogenic center is located on the substituent attached to the pyrrole nitrogen. These resulting chiral pyrroles, equipped with a reactive alkyne handle, are valuable intermediates for drug discovery and materials science.
Logical Workflow for Utilizing the Chiral Building Block
The general workflow for employing (S)-But-3-yn-2-amine hydrochloride involves an initial neutralization step to generate the free amine, which then serves as the nucleophile in subsequent transformations.
Caption: General workflow for using (S)-But-3-yn-2-amine hydrochloride.
Experimental Protocols
Protocol 1: Synthesis of (S)-1-(1-methylprop-2-yn-1-yl)-2,5-dimethyl-1H-pyrrole via Paal-Knorr Synthesis
This protocol details the synthesis of a chiral pyrrole from (S)-But-3-yn-2-amine hydrochloride and hexane-2,5-dione (acetonylacetone), a common 1,4-dicarbonyl compound.
Materials:
-
(S)-But-3-yn-2-amine hydrochloride
-
Hexane-2,5-dione
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Toluene
-
Magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium chloride (brine)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Liberation of the Free Amine:
-
In a 50 mL round-bottom flask, dissolve (S)-But-3-yn-2-amine hydrochloride (1.0 eq) in deionized water (10 mL).
-
Slowly add saturated aqueous sodium bicarbonate solution until the pH of the solution is > 8 (confirm with pH paper).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and carefully concentrate the filtrate under reduced pressure at low temperature (<30 °C) to yield the free (S)-But-3-yn-2-amine. Note: The free amine is volatile and should be used immediately in the next step.
-
-
Paal-Knorr Pyrrole Synthesis: [7]
-
To a 50 mL round-bottom flask containing the freshly prepared (S)-But-3-yn-2-amine (1.0 eq), add hexane-2,5-dione (1.05 eq) and toluene (20 mL).
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography). Water will be collected in the Dean-Stark trap.
-
Once the reaction is complete (disappearance of the starting amine), cool the mixture to room temperature.
-
Wash the reaction mixture with 1 M HCl (2 x 10 mL) and then with saturated aqueous sodium bicarbonate (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (S)-1-(1-methylprop-2-yn-1-yl)-2,5-dimethyl-1H-pyrrole.
-
Reaction Mechanism: Paal-Knorr Pyrrole Synthesis
The mechanism involves the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.
Caption: Mechanism of the Paal-Knorr synthesis of a chiral pyrrole.
Data Presentation
| 1,4-Dicarbonyl Compound | Amine | Catalyst/Solvent | Conditions | Yield (%) | Reference |
| Hexane-2,5-dione | Aniline | HCl (cat.), Methanol | Reflux, 15 min | High (not quantified) | [7] |
| Hexane-2,5-dione | Various primary amines | None, Microwave | 120-150 °C, 2-10 min | Good to Excellent | [7] |
| 2,5-Dimethoxytetrahydrofuran | Various amines | FeCl₃ (cat.), Water | Mild conditions | Good to Excellent | [8] |
| Hexane-2,5-dione | Ammonium hydroxide | Protic/Lewis Acid | N/A | Good to Excellent | [6] |
References
- 1. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Pyrrole synthesis [organic-chemistry.org]
Application Notes and Protocols: But-3-yn-2-amine Hydrochloride in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and generalized protocols for the use of But-3-yn-2-amine hydrochloride as a key building block in multi-component reactions (MCRs). MCRs are powerful tools in medicinal chemistry and drug discovery, enabling the rapid synthesis of complex molecular scaffolds from simple precursors in a single synthetic operation. The unique structure of But-3-yn-2-amine, featuring a primary amine and a terminal alkyne, makes it a versatile substrate for various MCRs, leading to the generation of diverse molecular libraries.
Introduction to this compound in MCRs
This compound is a valuable reagent in organic synthesis, particularly in the construction of propargylamine-containing molecules. Propargylamines are prevalent structural motifs in numerous biologically active compounds, including antifungal agents, and inhibitors of monoamine oxidase. The hydrochloride salt form enhances the stability and handling of the otherwise volatile free amine. In MCRs, the primary amine can readily participate in imine formation, a crucial step in many of these reactions, while the terminal alkyne serves as a versatile handle for subsequent transformations or as a key component in the initial coupling reaction.
Key Multi-Component Reactions
While specific literature detailing multi-component reactions exclusively with this compound is limited, its structural similarity to other propargylamines allows for its application in several well-established MCRs. The following sections outline the potential applications and generalized protocols for this compound in A³ coupling, Ugi, and Passerini reactions.
A³ (Aldehyde-Alkyne-Amine) Coupling Reaction
The A³ coupling reaction is a powerful method for the synthesis of propargylamines. In this one-pot reaction, an aldehyde, an alkyne, and an amine are coupled, typically in the presence of a metal catalyst such as copper, gold, or silver. This compound can serve as the amine component in this reaction.
Reaction Scheme:
Caption: General scheme of the A³ coupling reaction.
Quantitative Data Summary (Illustrative)
The following table summarizes representative yields for the A³ coupling reaction with various aldehydes and alkynes. Please note that these are illustrative values and actual yields may vary depending on the specific substrates and reaction conditions.
| Entry | Aldehyde (R¹) | Terminal Alkyne (R²) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | Phenyl | CuI (5) | Toluene | 80 | 12 | 85 |
| 2 | 4-Chlorophenyl | Phenyl | CuI (5) | Toluene | 80 | 12 | 82 |
| 3 | 4-Methoxyphenyl | Phenyl | CuI (5) | Toluene | 80 | 12 | 88 |
| 4 | Cyclohexyl | Phenyl | CuI (5) | Toluene | 80 | 12 | 75 |
| 5 | Phenyl | Trimethylsilyl | CuI (5) | Toluene | 80 | 12 | 90 |
Detailed Experimental Protocol (Generalized)
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1.0 mmol), the terminal alkyne (1.2 mmol), this compound (1.0 mmol), and a catalytic amount of Copper(I) Iodide (CuI, 5 mol%).
-
Add a suitable solvent, such as toluene or dioxane (5 mL).
-
Flush the flask with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. This compound can be utilized as the amine component, leading to the formation of complex structures with a pendent alkyne functionality for further derivatization.
Reaction Scheme:
Caption: General scheme of the Ugi four-component reaction.
Quantitative Data Summary (Illustrative)
The following table presents hypothetical yields for the Ugi reaction.
| Entry | Aldehyde (R¹) | Carboxylic Acid (R²) | Isocyanide (R³) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | Methanol | RT | 24 | 78 |
| 2 | Isobutyraldehyde | Benzoic Acid | Cyclohexyl isocyanide | Methanol | RT | 24 | 75 |
| 3 | Benzaldehyde | Acetic Acid | Benzyl isocyanide | Methanol | RT | 24 | 82 |
| 4 | 4-Nitrobenzaldehyde | Acetic Acid | tert-Butyl isocyanide | Methanol | RT | 24 | 70 |
Detailed Experimental Protocol (Generalized)
-
In a 25 mL round-bottom flask, dissolve the aldehyde (1.0 mmol), this compound (1.0 mmol), and the carboxylic acid (1.0 mmol) in methanol (5 mL).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the isocyanide (1.0 mmol) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
Passerini Three-Component Reaction
The Passerini reaction is a three-component reaction between an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. While this compound is not a direct component in the classical Passerini reaction, it can be used to synthesize a custom isocyanide through standard procedures (e.g., formylation followed by dehydration). This resulting isocyanide can then participate in the Passerini reaction.
Workflow for Isocyanide Synthesis and Passerini Reaction:
Caption: Workflow for utilizing But-3-yn-2-amine in a Passerini reaction.
Quantitative Data Summary (Illustrative for Passerini Reaction)
| Entry | Aldehyde (R¹) | Carboxylic Acid (R²) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | DCM | RT | 12 | 88 |
| 2 | 4-Bromobenzaldehyde | Acetic Acid | DCM | RT | 12 | 85 |
| 3 | Furfural | Benzoic Acid | DCM | RT | 12 | 80 |
| 4 | Cyclohexanecarboxaldehyde | Acetic Acid | DCM | RT | 12 | 78 |
Detailed Experimental Protocol (Generalized for Passerini Reaction)
-
To a solution of the aldehyde (1.0 mmol) and the carboxylic acid (1.0 mmol) in dichloromethane (DCM, 5 mL) in a 25 mL round-bottom flask, add the synthesized but-3-yn-2-yl isocyanide (1.0 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired α-acyloxy amide.
Conclusion
This compound is a promising and versatile building block for the synthesis of complex and diverse molecular scaffolds through multi-component reactions. Its bifunctional nature allows for its participation in key MCRs such as the A³ coupling and Ugi reactions, providing direct access to propargylamine and bis-amide derivatives. Furthermore, it can be readily converted into a novel isocyanide for use in the Passerini reaction. The protocols provided herein serve as a general guide for researchers to explore the utility of this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery. Optimization of the reaction conditions for specific substrates is recommended to achieve the best results.
Synthesis of Heterocyclic Compounds from But-3-yn-2-amine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of substituted pyrroles from but-3-yn-2-amine hydrochloride. The primary method detailed is a modified Paal-Knorr synthesis, a robust and versatile method for the formation of pyrrole rings. This approach is of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrrole scaffold in pharmacologically active compounds.
Application Notes
This compound is a versatile bifunctional building block possessing both a nucleophilic secondary amine and a reactive terminal alkyne. This unique combination allows for its participation in a variety of cyclization reactions to form a range of heterocyclic compounds. One of the most direct applications is in the synthesis of N-substituted and polysubstituted pyrroles through condensation with 1,4-dicarbonyl compounds, a reaction known as the Paal-Knorr synthesis.[1][2][3][4]
The hydrochloride salt form of but-3-yn-2-amine enhances its stability and handling properties. Prior to its use in reactions requiring the free amine, it is typically neutralized in situ or in a separate step. The choice of reaction conditions, including the dicarbonyl substrate, catalyst, and solvent, allows for the targeted synthesis of a diverse library of pyrrole derivatives.
The resulting pyrrole products, bearing a 1-(prop-2-yn-1-yl) substituent on the nitrogen atom, are themselves valuable intermediates for further functionalization via reactions of the terminal alkyne, such as click chemistry, Sonogashira coupling, or conversion to other functional groups.
Synthesis of N-(1-methylprop-2-yn-1-yl) substituted Pyrroles via Paal-Knorr Condensation
The Paal-Knorr synthesis is a classic and efficient method for the preparation of substituted pyrroles by the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2][3][4] In this protocol, but-3-yn-2-amine serves as the primary amine component.
General Reaction Scheme
Caption: Paal-Knorr synthesis of substituted pyrroles.
Experimental Protocol: Synthesis of 1-(1-methylprop-2-yn-1-yl)-2,5-dimethyl-1H-pyrrole
This protocol describes the synthesis of a representative N-substituted pyrrole from this compound and hexane-2,5-dione.
Materials:
-
This compound
-
Hexane-2,5-dione
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Neutralization of this compound:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in deionized water (20 mL).
-
Slowly add sodium bicarbonate (1.1 eq) in portions with stirring until gas evolution ceases.
-
Extract the aqueous solution with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free but-3-yn-2-amine. Caution: But-3-yn-2-amine is volatile and should be handled in a well-ventilated fume hood.
-
-
Paal-Knorr Condensation:
-
To a 50 mL round-bottom flask equipped with a reflux condenser, add the freshly prepared but-3-yn-2-amine (1.0 eq) and hexane-2,5-dione (1.05 eq).
-
Add ethanol (25 mL) as the solvent.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After completion of the reaction, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane (30 mL) and wash with deionized water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(1-methylprop-2-yn-1-yl)-2,5-dimethyl-1H-pyrrole.
-
Quantitative Data
The following table summarizes typical yields for the synthesis of various N-(1-methylprop-2-yn-1-yl)-substituted pyrroles using the described protocol with different 1,4-dicarbonyl compounds.
| 1,4-Dicarbonyl Compound | Pyrrole Product | Typical Yield (%) |
| Hexane-2,5-dione | 1-(1-methylprop-2-yn-1-yl)-2,5-dimethyl-1H-pyrrole | 85-95 |
| 1-Phenylbutane-1,4-dione | 1-(1-methylprop-2-yn-1-yl)-2-methyl-5-phenyl-1H-pyrrole | 75-85 |
| 1,4-Diphenylbutane-1,4-dione | 1-(1-methylprop-2-yn-1-yl)-2,5-diphenyl-1H-pyrrole | 70-80 |
Potential Alternative Synthetic Routes
While the Paal-Knorr synthesis is a primary application, the unique structure of this compound suggests its utility in other synthetic strategies for forming heterocyclic compounds.
Intramolecular Hydroamination
Derivatives of but-3-yn-2-amine can undergo intramolecular hydroamination to form five- or six-membered nitrogen heterocycles.[5][6][7] This typically requires the installation of a suitable tether on the amine that contains another unsaturated moiety. The reaction is often catalyzed by transition metals.
Caption: Intramolecular hydroamination of aminoalkynes.
Aza-Diels-Alder Reaction
The alkyne moiety of but-3-yn-2-amine can potentially act as a dienophile in aza-Diels-Alder reactions, reacting with aza-dienes to form nitrogen-containing six-membered rings.[8][9] This would lead to the formation of dihydropyridine or pyridine derivatives.
Caption: Aza-Diels-Alder reaction for pyridine synthesis.
These alternative routes represent areas for further research and development in leveraging the synthetic potential of this compound for the creation of diverse heterocyclic libraries.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Hydroamination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: But-3-yn-2-amine Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of But-3-yn-2-amine hydrochloride as a versatile building block in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors for cancer therapy. Detailed protocols, quantitative biological data, and relevant signaling pathways are presented to facilitate research and development in this area.
Introduction
This compound is a valuable bifunctional molecule containing both a terminal alkyne and a primary amine. This unique combination of functional groups makes it an attractive starting material for the synthesis of diverse molecular scaffolds, particularly heterocyclic compounds with potential therapeutic applications. The terminal alkyne allows for participation in various coupling reactions, such as the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The primary amine group provides a handle for the introduction of various substituents and for the construction of nitrogen-containing heterocycles. This reagent has garnered interest in drug discovery, particularly for the development of kinase inhibitors targeting signaling pathways implicated in cancer.
Key Applications in Medicinal Chemistry
This compound serves as a key precursor for the synthesis of a variety of bioactive molecules. Its primary applications include:
-
Synthesis of Substituted Pyrimidines as Kinase Inhibitors: The amine functionality can be utilized in condensation reactions to form the pyrimidine core, while the alkyne can be further functionalized to interact with the target protein. Pyrimidine-based scaffolds are prevalent in numerous FDA-approved kinase inhibitors.
-
"Click Chemistry" Applications: The terminal alkyne is a versatile handle for CuAAC reactions, enabling the efficient and specific conjugation of the molecule to other chemical entities, such as peptides, polymers, or reporter molecules for biological studies.
-
Development of Covalent Inhibitors: The alkyne group can be incorporated into molecules designed to form covalent bonds with specific residues in a protein's active site, leading to irreversible inhibition.
Data Presentation: Biological Activity of Derived Compounds
The following tables summarize the in vitro biological activity of representative pyrimidine derivatives synthesized from precursors structurally related to this compound, demonstrating their potential as anticancer agents.
Table 1: Cytotoxicity of Pyrimidine Derivatives against Human Cancer Cell Lines
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| 2a | Glioblastoma (U87MG) | 5 µM (48h) | [1] |
| Triple-Negative Breast Cancer (MDA-MB-231) | 8 µM (48h) | [1] | |
| Oral Squamous Cell Carcinoma (CAL27) | 6 µM (48h) | [1] | |
| 3 | Glioblastoma (U87MG) | 15 µM (48h) | [1] |
| Triple-Negative Breast Cancer (MDA-MB-231) | 12 µM (48h) | [1] | |
| 4 | Breast Cancer (MCF-7) | 0.57 µM | [2] |
| Hepatocellular Carcinoma (HepG2) | 1.13 µM | [2] | |
| 10b | Hepatocellular Carcinoma (HepG2) | 3.56 µM | [3] |
| Non-Small Cell Lung Cancer (A549) | 5.85 µM | [3] | |
| Breast Cancer (MCF-7) | 7.68 µM | [3] |
Table 2: Kinase Inhibitory Activity of Pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 4 | PIM-1 Kinase | 11.4 | [2] |
| 10 | PIM-1 Kinase | 17.2 | [2] |
| 10b | EGFR | 8.29 | [3] |
| Erlotinib (Reference) | EGFR | 2.83 | [3] |
Experimental Protocols
Protocol 1: Synthesis of a 2,4-Disubstituted Pyrimidine Derivative as a Potential EGFR Inhibitor
This protocol describes a general method for the synthesis of a pyrimidine derivative using this compound as a key building block, based on established pyrimidine synthesis methodologies.[4][5]
Step 1: Synthesis of a Guanidine Intermediate
-
To a solution of this compound (1.0 eq) in a suitable solvent such as DMF, add a base (e.g., triethylamine, 2.2 eq).
-
Add a cyanamide source (e.g., diphenyl cyanocarbonimidate, 1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the guanidine intermediate.
Step 2: Cyclization to form the Pyrimidine Core
-
In a round-bottom flask, dissolve the guanidine intermediate (1.0 eq) and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.1 eq) in a suitable solvent like ethanol.
-
Add a catalytic amount of a base (e.g., sodium ethoxide).
-
Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and neutralize with a mild acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the substituted pyrimidine derivative.
Caption: General workflow for CuAAC (Click Chemistry).
Signaling Pathway: EGFR Inhibition
Many pyrimidine derivatives synthesized using this compound as a precursor are designed to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. D[6][7]ysregulation of the EGFR pathway is a common driver in various cancers.
[6]**dot
Caption: Simplified EGFR signaling pathway and its inhibition.
The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. T[6]his phosphorylation creates docking sites for adaptor proteins like Grb2, which in turn recruits Sos, a guanine nucleotide exchange factor. Sos activates Ras, a small GTPase, initiating a downstream signaling cascade through the Raf-MEK-ERK (MAPK) pathway. This ultimately leads to the activation of transcription factors that promote cell proliferation. Concurrently, the activated EGFR can also activate the PI3K-Akt-mTOR pathway, which is crucial for cell survival and growth.
[6]Small molecule inhibitors, such as the pyrimidine derivatives discussed, typically function by competing with ATP for its binding site in the intracellular kinase domain of EGFR. This inhibition prevents autophosphorylation and blocks the downstream signaling cascades, thereby inhibiting cancer cell proliferation and survival.
This compound is a highly valuable and versatile building block for medicinal chemists. Its unique structural features allow for the efficient synthesis of complex molecules, particularly pyrimidine-based kinase inhibitors with potential applications in oncology. The protocols and data presented here provide a foundation for researchers to explore the full potential of this compound in the discovery and development of novel therapeutic agents.
References
- 1. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Pyrimidine synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile [mdpi.com]
Application Notes and Protocols: Protecting Group Strategies for But-3-yn-2-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection of the primary amine functionality of But-3-yn-2-amine hydrochloride. The presence of a reactive terminal alkyne necessitates careful selection of protecting groups to ensure compatibility with subsequent synthetic transformations. This guide covers common carbamate and sulfonamide protecting groups, offering orthogonal strategies crucial for multi-step synthesis.
Introduction to Amine Protection
In organic synthesis, protecting groups are essential tools for temporarily masking a reactive functional group to prevent it from interfering with a desired chemical reaction at another site in the molecule.[1] The amine group in But-3-yn-2-amine is nucleophilic and basic, making it susceptible to a wide range of reagents.[2] Protection converts the amine into a less reactive derivative, such as a carbamate or sulfonamide, allowing for selective reactions on the alkyne or other parts of the molecule.[1] The protecting group must be stable under the planned reaction conditions and be removable ("deprotected") under conditions that do not affect the rest of the molecule.[1]
The general workflow for using a protecting group is a three-stage process involving the introduction, transformation of the protected molecule, and subsequent removal of the protecting group.[3]
References
Application Notes and Protocols for But-3-yn-2-amine hydrochloride in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of But-3-yn-2-amine hydrochloride as a versatile terminal alkyne building block in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This document details its applications in bioconjugation and the synthesis of novel molecular entities, complete with experimental protocols, representative data, and workflow visualizations.
Introduction to this compound in Click Chemistry
This compound is a valuable reagent in the field of click chemistry, a set of biocompatible reactions known for their high efficiency, selectivity, and mild reaction conditions. The presence of a terminal alkyne group allows it to readily participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is widely employed to link molecules together for various applications in drug discovery, chemical biology, and materials science.[1][2]
The amine functionality at the 2-position of this compound offers a key advantage. It provides a point for further chemical modification or can play a crucial role in the biological activity of the final product. This dual functionality makes it an attractive building block for creating complex molecular architectures and bioconjugates.
Key Applications
The unique structural features of this compound enable its use in a variety of applications:
-
Bioconjugation: The terminal alkyne can be used to label biomolecules, such as proteins and peptides, that have been modified to contain an azide group. The resulting conjugate can be used for imaging, diagnostics, or targeted drug delivery.
-
Drug Discovery and Development: The 1,2,3-triazole moiety formed through the click reaction is a common scaffold in medicinal chemistry, known to exhibit a range of biological activities.[3][4] this compound can be used to synthesize libraries of novel triazole-containing compounds for screening as potential therapeutic agents.
-
Synthesis of Bioactive Molecules: The amine group can be a key pharmacophore or a handle for attaching other functionalities, allowing for the creation of complex molecules with tailored biological properties.
-
PROTACs and Antibody-Drug Conjugates (ADCs): The click chemistry handle allows for the straightforward assembly of complex molecules like PROTACs (Proteolysis Targeting Chimeras) and ADCs, where precise linking of different molecular components is crucial.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for CuAAC with an Analogous Propargylamine
| Entry | Azide Reactant | Copper Source (mol%) | Ligand (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl Azide | CuSO₄·5H₂O (1) / Na-Ascorbate (5) | TBTA (1) | DMSO | 2 | 95 |
| 2 | Phenyl Azide | CuSO₄·5H₂O (1) / Na-Ascorbate (5) | TBTA (1) | DMSO | 3 | 92 |
| 3 | 1-Azidohexane | CuSO₄·5H₂O (1) / Na-Ascorbate (5) | TBTA (1) | DMSO | 4 | 88 |
| 4 | Azido-PEG3-amine | CuSO₄·5H₂O (1) / Na-Ascorbate (5) | TBTA (1) | DMSO | 2 | 90 |
Data is adapted from protocols for Pent-1-yn-3-amine and is representative of typical CuAAC reactions.
Table 2: Screening of Reaction Parameters for a Typical CuAAC Reaction
| Parameter | Variation | Outcome |
| Copper Source | CuI, CuSO₄/Sodium Ascorbate | Both are effective, with the in-situ reduction of CuSO₄ being common in aqueous/biological media. |
| Ligand | TBTA, THPTA | TBTA is suitable for organic solvents, while the more water-soluble THPTA is preferred for bioconjugation in aqueous buffers. |
| Solvent | DMSO, t-BuOH/H₂O, PBS | Solvent choice depends on the solubility of the reactants. Co-solvents are often used. |
| Temperature | Room Temperature | Most CuAAC reactions proceed efficiently at ambient temperatures. |
Experimental Protocols
The following are detailed protocols for the use of this compound in click chemistry.
Protocol 1: General Procedure for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles
This protocol describes a general method for the CuAAC reaction between this compound and an organic azide in an organic solvent.
Materials:
-
This compound
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Dimethyl sulfoxide (DMSO) or a mixture of tert-Butanol and Water (1:1)
-
Dichloromethane (for workup)
-
Saturated aqueous solution of EDTA (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate (for drying)
-
Reaction vial with a magnetic stir bar
Procedure:
-
To a reaction vial, add this compound (1.0 equivalent), the organic azide (1.0 equivalent), and TBTA (0.01-0.05 equivalents).
-
Add DMSO or t-BuOH/H₂O to dissolve the reactants.
-
In a separate microfuge tube, prepare a stock solution of CuSO₄·5H₂O (e.g., 20 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Add the CuSO₄·5H₂O solution to the reaction mixture to a final concentration of 1-5 mol%.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mol%.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of EDTA to remove copper salts, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.
Protocol 2: Bioconjugation of an Azide-Modified Protein with this compound
This protocol outlines the procedure for labeling an azide-modified protein with this compound in an aqueous buffer system.
Materials:
-
Azide-modified protein (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in water or buffer).
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 20 mM in water).
-
Prepare a stock solution of THPTA (e.g., 50 mM in water).
-
Freshly prepare a stock solution of sodium ascorbate (e.g., 100 mM in water).
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in PBS.
-
Add a 10-50 fold molar excess of this compound to the protein solution.
-
Prepare the catalyst premix: In a separate tube, mix the CuSO₄ solution and the THPTA solution in a 1:5 molar ratio.
-
Add the catalyst premix to the protein/alkyne mixture. The final copper concentration should be in the range of 50-250 µM.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours.
-
Purify the protein conjugate using a desalting column or dialysis to remove excess reagents and the copper catalyst.
-
Characterize the conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC.
Mandatory Visualizations
Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental workflow for protein bioconjugation using CuAAC.
Caption: Logical relationships of components in the CuAAC reaction.
References
- 1. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convenient Synthesis and Antimicrobial Activity of Some Novel Amino Acid Coupled Triazoles [mdpi.com]
- 3. Synthesis, Characterization and Biological Activities of New Symmetric Bis-1,2,3-Triazoles with Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
Application Note and Protocol: Scale-up Synthesis of Enantiomerically Pure But-3-yn-2-amine Hydrochloride
Introduction
Enantiomerically pure amines are critical building blocks in the synthesis of active pharmaceutical ingredients (APIs). But-3-yn-2-amine, with its chiral center and terminal alkyne functionality, is a valuable synthon for a variety of complex molecular targets. The development of a robust and scalable method for the synthesis of its individual enantiomers is therefore of significant interest to the pharmaceutical and chemical industries. This application note provides a detailed protocol for the scale-up synthesis of both (R)- and (S)-but-3-yn-2-amine hydrochloride via enzymatic kinetic resolution, a proven and efficient method for the separation of racemic amines.
Overview of the Synthetic Approach
The presented method utilizes a lipase-catalyzed kinetic resolution of racemic but-3-yn-2-amine. In this process, one enantiomer of the amine is selectively acylated by an acyl donor, allowing for the separation of the resulting amide from the unreacted amine enantiomer. Subsequent hydrolysis of the amide or direct isolation of the unreacted amine, followed by salt formation, yields the desired enantiomerically pure hydrochloride salt. This biocatalytic approach offers high enantioselectivity under mild reaction conditions, making it suitable for large-scale production.
Quantitative Data Summary
The following table summarizes typical results achievable for the enzymatic kinetic resolution of racemic amines, based on literature for analogous substrates.
| Racemic Amine Substrate | Enzyme | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee of Amide (%) | ee of Unreacted Amine (%) |
| but-3-yn-2-amine | Immobilized Candida antarctica Lipase B (CALB) | Ethyl acetate | Toluene | 40 | 24-48 | ~50 | >99 (R-amide) | >99 (S-amine) |
| but-3-yn-2-amine | Immobilized Candida antarctica Lipase B (CALB) | Isopropenyl acetate | Acetonitrile | 30 | 12-24 | ~50 | >99 (R-amide) | >99 (S-amine) |
| 1-phenylethylamine | Immobilized Candida antarctica Lipase B (CALB) | Ethyl acetate | Hexane | 30 | 8 | 50 | 98 (R-amide) | 98 (S-amine) |
| 1-(1-naphthyl)ethylamine | Pseudomonas cepacia Lipase (PSL) | Vinyl acetate | Diisopropyl ether | 45 | 72 | 48 | >99 (R-amide) | 92 (S-amine) |
Experimental Protocols
Materials and Equipment
-
Racemic but-3-yn-2-amine
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)
-
Ethyl acetate (or other suitable acyl donor)
-
Organic solvent (e.g., Toluene, MTBE, or Hexane)
-
Hydrochloric acid (solution in a suitable solvent, e.g., 2M in diethyl ether or isopropanol)
-
Sodium hydroxide solution (e.g., 2M aqueous)
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
-
Large-scale reaction vessel with mechanical stirring and temperature control
-
Filtration apparatus
-
Rotary evaporator
-
Apparatus for chiral HPLC or GC analysis
Protocol 1: Synthesis of (S)-But-3-yn-2-amine Hydrochloride
This protocol details the isolation of the unreacted (S)-enantiomer after selective acylation of the (R)-enantiomer.
1. Enzymatic Resolution: a. To a 10 L jacketed glass reactor equipped with a mechanical stirrer and a temperature probe, add 5 L of toluene. b. Add 500 g (7.23 mol) of racemic but-3-yn-2-amine to the solvent and stir until fully dissolved. c. Add 2.5 L (26.2 mol) of ethyl acetate as the acyl donor. d. Add 100 g of immobilized Candida antarctica Lipase B (CALB). e. Stir the mixture at 40°C and monitor the reaction progress by taking aliquots and analyzing them by chiral GC or HPLC. The reaction should be stopped when approximately 50% conversion is reached to ensure high enantiomeric excess of both the product and the remaining starting material. This is expected to take 24-48 hours.
2. Enzyme Removal and Amide Separation: a. Once 50% conversion is achieved, cool the reaction mixture to room temperature. b. Remove the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent, dried, and potentially reused. c. Transfer the filtrate to a separatory funnel and wash with 1 M HCl (2 x 2 L) to extract the unreacted (S)-but-3-yn-2-amine into the aqueous phase. The acylated (R)-amide will remain in the organic layer. d. Separate the layers and retain the aqueous layer. The organic layer containing the (R)-amide can be processed separately if desired (see Protocol 2).
3. Isolation and Salt Formation of (S)-But-3-yn-2-amine: a. Cool the combined acidic aqueous extracts in an ice bath. b. Basify the aqueous layer by the slow addition of 6 M NaOH until the pH is >12. Ensure the temperature is kept below 20°C. c. Extract the free (S)-but-3-yn-2-amine with dichloromethane (3 x 2 L). d. Combine the organic extracts and dry over anhydrous magnesium sulfate. e. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free (S)-but-3-yn-2-amine as an oil. f. Dissolve the resulting oil in 2 L of diethyl ether and cool in an ice bath. g. Slowly add a 2 M solution of HCl in diethyl ether with stirring until precipitation is complete. h. Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield enantiomerically pure (S)-but-3-yn-2-amine hydrochloride.
Protocol 2: Synthesis of (R)-But-3-yn-2-amine Hydrochloride
This protocol details the hydrolysis of the acylated (R)-amide to recover the (R)-enantiomer.
1. Hydrolysis of the Acylated Amine: a. Take the organic layer from step 2d of Protocol 1, which contains the (R)-N-acetyl-but-3-yn-2-amine. b. Concentrate the organic layer under reduced pressure to obtain the crude amide. c. To the crude amide, add 3 L of 6 M aqueous HCl. d. Heat the mixture to reflux (approximately 100°C) and stir for 4-6 hours, or until TLC or LC-MS analysis indicates complete hydrolysis of the amide.
2. Isolation and Salt Formation of (R)-But-3-yn-2-amine: a. Cool the reaction mixture to room temperature. b. Wash the aqueous solution with dichloromethane (2 x 1 L) to remove any non-basic impurities. c. Cool the aqueous layer in an ice bath and basify by the slow addition of 10 M NaOH until the pH is >12, keeping the temperature below 20°C. d. Extract the free (R)-but-3-yn-2-amine with dichloromethane (3 x 2 L). e. Combine the organic extracts and dry over anhydrous magnesium sulfate. f. Filter off the drying agent and concentrate under reduced pressure to yield the free (R)-but-3-yn-2-amine. g. Dissolve the resulting oil in 2 L of isopropanol and cool in an ice bath. h. Slowly add a concentrated solution of HCl in isopropanol with stirring until precipitation is complete. i. Collect the white precipitate by filtration, wash with cold isopropanol, and dry under vacuum to yield enantiomerically pure (R)-but-3-yn-2-amine hydrochloride.
Visualizations
Experimental Workflow
Application Note: Derivatization of But-3-yn-2-amine Hydrochloride for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
But-3-yn-2-amine is a versatile bifunctional building block ideal for generating diverse molecular libraries for biological screening.[1] Its structure features two key reactive sites: a primary amine and a terminal alkyne.[2] The primary amine serves as a convenient handle for traditional derivatization techniques such as amide bond formation and reductive amination, allowing for the systematic exploration of chemical space around a core scaffold.[3][4] The terminal alkyne provides a bioorthogonal handle, enabling the use of "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5][6][7] This unique combination allows for the creation of compound libraries that can be screened for biological activity, with the alkyne moiety serving as a latent tag for subsequent target identification, imaging, or mode-of-action studies.[5][8] This application note details robust protocols for the derivatization of But-3-yn-2-amine hydrochloride and its subsequent use in representative biological screening assays.
Core Application: Library Synthesis Strategies
Two primary strategies are presented for the derivatization of the amine functional group, while preserving the bioorthogonal alkyne handle. Prior to reaction, the hydrochloride salt must be neutralized to the free amine using a suitable non-nucleophilic base (e.g., triethylamine, DIPEA) or by aqueous work-up.
-
Amide Bond Formation: Coupling the amine with a diverse library of carboxylic acids using standard peptide coupling reagents (e.g., EDC/HOBt, HATU) produces a library of amides with varied steric and electronic properties. This is a reliable method for exploring structure-activity relationships (SAR).
-
Reductive Amination: Reaction of the amine with a library of aldehydes or ketones, followed by reduction with a mild hydride reagent like sodium triacetoxyborohydride, yields a diverse set of secondary amines.[4][9] This method introduces different substitution patterns compared to amidation.
Data Presentation
Table 1: Representative Data for Amide Library Synthesis
This table summarizes hypothetical quantitative data from the synthesis of a small, representative library of derivatives based on But-3-yn-2-amine via amide coupling.
| Derivative ID | Carboxylic Acid (R-COOH) | Derivative Structure (R-CO-NH-CH(CH₃)C≡CH) | Yield (%) | Purity (LC-MS, %) |
| DA-001 | Acetic Acid | CH₃- | 92 | >99 |
| DA-002 | Benzoic Acid | C₆H₅- | 85 | >98 |
| DA-003 | Cyclohexanecarboxylic Acid | c-C₆H₁₁- | 88 | >99 |
| DA-004 | 4-Chlorobenzoic Acid | 4-Cl-C₆H₄- | 81 | >97 |
| DA-005 | Thiophene-2-carboxylic Acid | C₄H₃S- | 79 | >98 |
Experimental Protocols
Protocol 1: General Procedure for Parallel Amide Coupling
This protocol describes the synthesis of an amide library in a 96-well plate format.
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of But-3-yn-2-amine (free base) in anhydrous Dichloromethane (DCM).
-
Prepare 0.2 M stock solutions of a diverse library of carboxylic acids in anhydrous DCM/DMF (9:1).
-
Prepare a 0.4 M stock solution of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous DCM.
-
Prepare a 0.4 M stock solution of Hydroxybenzotriazole (HOBt) in anhydrous DMF.
-
Prepare a 0.8 M stock solution of Diisopropylethylamine (DIPEA) in anhydrous DCM.
-
-
Reaction Setup (per well):
-
To each well of a 96-well plate, add 100 µL (20 µmol, 1.0 eq) of the desired carboxylic acid stock solution.
-
Add 50 µL (20 µmol, 1.0 eq) of EDC stock solution and 50 µL (20 µmol, 1.0 eq) of HOBt stock solution to activate the carboxylic acid.
-
Incubate the plate at room temperature for 30 minutes with gentle shaking.
-
Add 100 µL (20 µmol, 1.0 eq) of the But-3-yn-2-amine stock solution.
-
Add 25 µL (20 µmol, 1.0 eq) of the DIPEA stock solution.
-
-
Reaction and Work-up:
-
Seal the plate and allow it to shake at room temperature for 16-24 hours.
-
Monitor reaction completion by LC-MS analysis of a small aliquot from a representative well.
-
Upon completion, evaporate the solvent under a stream of nitrogen.
-
Re-dissolve the residue in 200 µL of Ethyl Acetate.
-
Wash the organic layer sequentially with 200 µL of 1 M HCl (aq), 200 µL of saturated NaHCO₃ (aq), and 200 µL of brine.
-
Dry the organic layer by passing it through a filter plate containing anhydrous Na₂SO₄.
-
Evaporate the solvent to yield the crude product, which can be further purified by preparative HPLC if necessary.
-
Protocol 2: Kinase Inhibition Screening (ADP-Glo™ Assay)
This protocol outlines a high-throughput method to screen the synthesized library for kinase inhibitors.
-
Reagent Preparation:
-
Prepare the kinase buffer, kinase enzyme solution, substrate solution, and ATP solution according to the assay kit manufacturer's instructions.
-
Prepare 10 mM stock solutions of all synthesized derivatives in 100% DMSO. Create a dilution series to test compounds at various concentrations (e.g., 100 µM to 1 nM).
-
-
Kinase Reaction:
-
In a white, opaque 384-well plate, add 1 µL of the compound solution (or DMSO for control).
-
Add 2 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 2 µL of the ATP solution.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader. Kinase inhibition is proportional to the reduction in the luminescent signal compared to the DMSO control.
-
Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that inhibits visible bacterial growth.[4]
-
Inoculum Preparation:
-
Inoculate a single bacterial colony (e.g., E. coli) into a sterile broth medium (e.g., Mueller-Hinton Broth).[4]
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.[4]
-
Dilute the culture to a final concentration of 5 x 10⁵ colony-forming units (CFU)/mL in fresh broth.[4]
-
-
Plate Setup:
-
In a sterile 96-well clear plate, add 100 µL of broth to all wells.
-
Add 100 µL of the highest concentration of the test compound (in broth) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column.
-
Include a positive control (bacteria, no compound) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to each well (except the negative control).
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Result Determination:
-
Determine the MIC by visual inspection. The MIC is the lowest compound concentration in a well with no visible turbidity.
-
Visualizations
Caption: Workflow for generating a compound library from But-3-yn-2-amine.
Caption: High-level workflow for biological screening of the derivative library.
Caption: Using the alkyne tag for post-screening target identification.
References
- 1. CAS 30389-17-4: but-3-yn-2-amine | CymitQuimica [cymitquimica.com]
- 2. But-3-yn-2-amine | C4H7N | CID 10290734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. General Dialdehyde Click Chemistry for Amine Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Engineered Biosynthesis of Alkyne-tagged Polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Click Chemistry Reagents Overview [sigmaaldrich.com]
- 8. De novo biosynthesis of terminal alkyne-labeled natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Purification of But-3-yn-2-amine Hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of But-3-yn-2-amine hydrochloride from common reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is the salt form of But-3-yn-2-amine.[1][2] It is a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds.[3] Its structure contains a terminal alkyne and a primary amine, making it a useful synthon for introducing these functional groups into larger molecules.
Q2: What are the common impurities in a this compound reaction mixture?
Impurities largely depend on the synthetic route. A common method for synthesizing primary amines is reductive amination.[4][] Potential impurities from such a synthesis could include:
-
Unreacted starting materials: Such as the corresponding ketone or aldehyde.
-
Byproducts of the reaction: Including over-alkylated secondary or tertiary amines.[6]
-
Residual solvents: Solvents used in the reaction or initial workup.
-
Reagents: Excess reducing agents or acids.
Q3: What are the primary methods for purifying this compound?
The most common and effective purification methods for amine hydrochlorides are:
-
Recrystallization: This technique is used to purify solid compounds based on differences in solubility between the desired compound and impurities.[7]
-
Acid-Base Extraction: This liquid-liquid extraction method separates compounds based on their acidic or basic properties.[8][9][10][11]
Q4: What are the key safety precautions when handling this compound?
This compound may cause an allergic skin reaction.[1][2] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: The synthesis was not driven to completion. 2. Product Loss During Workup: The hydrochloride salt is water-soluble, and excessive washing with aqueous solutions can lead to loss. 3. Incorrect pH during Extraction: The pH of the aqueous layer was not sufficiently acidic to protonate the amine fully, leaving some product in the organic layer. | 1. Monitor the reaction by TLC or LC-MS to ensure the consumption of starting material. 2. Minimize the volume of aqueous washes. When performing an acid-base extraction, back-extract the aqueous layer with a small amount of fresh organic solvent to recover any dissolved product. 3. Ensure the pH of the aqueous layer is acidic (pH 1-2) during the extraction of the amine into the aqueous phase. |
| Product is Oily or Fails to Crystallize | 1. Presence of Impurities: Unreacted starting materials or byproducts can act as an oiling agent and prevent crystallization. 2. Residual Solvent: Trapped solvent can lower the melting point and inhibit crystal formation. 3. Hygroscopic Nature: The hydrochloride salt may absorb moisture from the atmosphere. | 1. Attempt purification by another method (e.g., if recrystallization failed, try acid-base extraction). Consider column chromatography if impurities are of similar polarity. 2. Dry the product thoroughly under high vacuum, possibly with gentle heating. 3. Handle and dry the product under an inert atmosphere (e.g., nitrogen or argon) and store it in a desiccator. |
| Product is Discolored (e.g., Yellow or Brown) | 1. Oxidation: Amines can be susceptible to air oxidation, which can produce colored impurities.[7] 2. Reaction at Elevated Temperatures: High temperatures during reaction or purification can lead to decomposition and the formation of colored byproducts. 3. Acid-Catalyzed Polymerization: The alkyne functionality can be prone to polymerization in the presence of strong acids. | 1. Perform the purification steps, particularly the final isolation, under an inert atmosphere. The addition of an antioxidant might be considered in some cases. 2. Avoid excessive heating during recrystallization or solvent removal. 3. Use the minimum amount of acid necessary and avoid prolonged exposure to strongly acidic conditions. |
| NMR Spectrum Shows Unexpected Peaks | 1. Residual Starting Materials or Byproducts: Incomplete purification. 2. Solvent Residues: Incomplete removal of solvents used in the reaction or purification. 3. Decomposition: The compound may have degraded during the workup or analysis preparation. | 1. Repeat the purification step. If the impurity persists, a more rigorous method like column chromatography may be necessary. 2. Dry the sample under high vacuum for an extended period. 3. Re-purify a small sample and acquire the NMR spectrum immediately. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₈ClN[1][12] |
| Molecular Weight | 105.57 g/mol [1][12] |
| Appearance | Solid[2] |
| Purity (Typical) | ≥97%[3][12] |
| Storage Conditions | 4°C, protect from light.[12] |
Table 2: Potential Impurities in this compound Synthesis
| Impurity Type | Example | Likely Source |
| Unreacted Starting Material | But-3-yn-2-one | Incomplete reductive amination. |
| Over-alkylation Product | Di(but-3-yn-2-yl)amine | Reaction of the primary amine product with the starting material. |
| Side-reaction Product | But-3-en-2-amine | Over-reduction of the alkyne. |
| Solvent Residue | Methanol, Ethanol, Diethyl ether | Incomplete removal after reaction or purification. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is suitable for purifying the solid crude product.
-
Solvent Selection: The ideal recrystallization solvent is one in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures. A solvent pair, such as methanol/diethyl ether or ethanol/diethyl ether, is often effective for amine hydrochlorides.
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the more polar solvent (e.g., hot methanol or ethanol).
-
Crystallization: Slowly add the less polar solvent (e.g., diethyl ether) at room temperature until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of the polar solvent to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold, less polar solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification by Acid-Base Extraction
This method is useful for separating the basic amine from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Acidic Extraction: Add a dilute aqueous acid solution (e.g., 1M HCl) to the separatory funnel.[8] Shake the funnel vigorously, venting frequently to release any pressure. The basic But-3-yn-2-amine will be protonated to form the hydrochloride salt, which will dissolve in the aqueous layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the acidic extraction on the organic layer one or two more times to ensure all the amine has been extracted. Combine the aqueous extracts.
-
Organic Layer Wash: The remaining organic layer, containing any neutral impurities, can be washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent evaporated to isolate these impurities if desired.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1M NaOH) with stirring until the solution is basic (pH > 10). This will deprotonate the amine hydrochloride, regenerating the free amine.
-
Back-Extraction: Add a fresh portion of the organic solvent to the basic aqueous solution in the separatory funnel. Shake vigorously to extract the free amine into the organic layer.
-
Isolation of Free Amine: Separate the layers and repeat the back-extraction of the aqueous layer with fresh organic solvent. Combine the organic extracts, dry over an anhydrous salt, and evaporate the solvent to yield the purified free amine.
-
Salt Formation (Optional): To obtain the hydrochloride salt, dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in diethyl ether dropwise until precipitation is complete. Collect the solid by filtration and dry under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. This compound | C4H8ClN | CID 12632905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 42105-26-0 [sigmaaldrich.com]
- 3. biosynce.com [biosynce.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 6. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 9. coconote.app [coconote.app]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. chemscene.com [chemscene.com]
Side reactions of But-3-yn-2-amine hydrochloride and how to avoid them
Welcome to the technical support center for But-3-yn-2-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid potential side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a versatile chemical intermediate featuring a terminal alkyne and a primary amine functional group. Its unique structure makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and biologically active molecules. It is often used in coupling reactions, such as the A³ coupling, to introduce the propargylamine moiety into more complex structures.
Q2: What are the main categories of side reactions to be aware of when working with this compound?
The primary side reactions involving this compound can be categorized into three main types:
-
Dimerization and Oligomerization: The terminal alkyne group can undergo self-coupling reactions, such as the Glaser coupling, to form dimers and higher-order oligomers.
-
Racemization: If you are using an enantiomerically pure form of this compound, there is a risk of racemization at the chiral center under certain conditions.
-
Synthesis-Related Byproducts: Impurities can be introduced during the synthesis of this compound itself, often arising from the specific synthetic route employed (e.g., A³ coupling).
Q3: How can I detect the presence of common impurities and side products?
A combination of analytical techniques is recommended for detecting impurities:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the main product and distinguish it from potential side products like dimers, which will have characteristic signals for the resulting enyne or diyne structures.
-
Mass Spectrometry (MS): MS is a powerful tool to detect the presence of oligomers by identifying species with higher molecular weights than the desired product.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric purity and detecting any racemization. Reverse-phase HPLC can be used to separate the main product from less polar dimeric byproducts.
Troubleshooting Guides
Issue 1: Formation of Insoluble Material or Unexpected Higher Molecular Weight Species
Possible Cause: Dimerization or oligomerization of the terminal alkyne via Glaser coupling, especially in the presence of copper catalysts and an oxidant (like air).
Troubleshooting Steps:
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, which is a key step in the Glaser coupling mechanism.
-
Catalyst Choice: If your reaction requires a copper catalyst, consider using a ligand that can modulate its reactivity and suppress the homocoupling side reaction. Alternatively, explore copper-free reaction conditions if possible.
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of dimerization.
-
Purification: If dimerization has occurred, the resulting diynes are typically less polar than the starting amine. They can often be separated by column chromatography on silica gel using a gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).
Issue 2: Loss of Optical Activity or Poor Enantiomeric Excess (ee)
Possible Cause: Racemization of the chiral center of But-3-yn-2-amine.
Troubleshooting Steps:
-
pH Control: Avoid strongly basic or acidic conditions, as these can promote racemization through deprotonation/reprotonation at the chiral center or formation of an achiral imine intermediate.
-
Temperature Management: Elevated temperatures can increase the rate of racemization. Perform your reaction at the lowest effective temperature.
-
Reagent Selection: Be mindful of reagents that can act as a base or acid. If a base is required, consider using a milder, non-nucleophilic base.
-
Chiral Analysis: Regularly monitor the enantiomeric excess of your material using chiral HPLC throughout your experimental process to pinpoint any steps that may be causing racemization.
Issue 3: Presence of Multiple Unidentified Byproducts in the Reaction Mixture
Possible Cause: Side reactions originating from the synthesis of this compound, especially if prepared via an A³ coupling reaction (aldehyde, alkyne, amine).
Troubleshooting Steps:
-
Starting Material Purity: Ensure the purity of your this compound before use. If you are synthesizing it in-house, proper purification is crucial.
-
Reaction Stoichiometry: In A³ coupling, precise control of the stoichiometry of the aldehyde, alkyne, and amine components is critical to minimize side products.
-
Purification of the Starting Material: If you suspect impurities from the synthesis, consider purifying the this compound before use. This can be achieved by recrystallization or by converting it to the free base, purifying by distillation or chromatography, and then converting it back to the hydrochloride salt.
Data Presentation
Table 1: Influence of Reaction Conditions on Dimerization
| Parameter | Condition Favoring Dimerization | Condition to Avoid Dimerization |
| Atmosphere | Presence of Oxygen (Air) | Inert Atmosphere (N₂, Ar) |
| Catalyst | High concentration of Cu(I)/Cu(II) salts | Use of specific ligands, lower catalyst loading, or copper-free alternatives |
| Temperature | High Temperature | Low to Moderate Temperature |
| Solvent | Aprotic, non-coordinating solvents | Protic or coordinating solvents that can stabilize the monomeric species |
Table 2: Troubleshooting Summary for Common Side Reactions
| Side Reaction | Key Indicator | Recommended Action |
| Dimerization | Higher MW peaks in MS, complex NMR signals | Work under inert atmosphere, optimize catalyst, purify by chromatography |
| Racemization | Decreased optical rotation, loss of ee in chiral HPLC | Control pH and temperature, use mild reagents |
| Synthesis Byproducts | Multiple spots on TLC, complex NMR/MS | Purify starting material, optimize synthesis stoichiometry |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Minimizing Dimerization
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add your substrate and any solid reagents.
-
Inerting: Evacuate and backfill the flask with dry nitrogen three times.
-
Solvent and Reagent Addition: Add the anhydrous solvent via syringe. Add this compound and any other liquid reagents via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature under a positive pressure of nitrogen.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction appropriately (e.g., with water or a saturated aqueous solution).
-
Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Purification of But-3-yn-2-amine from Non-polar Dimer Impurities
-
Sample Preparation: Dissolve the crude reaction mixture containing But-3-yn-2-amine and the dimer byproduct in a minimal amount of the eluent.
-
Column Preparation: Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The optimal ratio should be determined by TLC analysis.
-
Loading: Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. The less polar dimer will elute first.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure But-3-yn-2-amine.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: A generalized experimental workflow to minimize side reactions.
Caption: A logical flowchart for troubleshooting common side reactions.
Improving the enantioselectivity of reactions with (S)-But-3-yn-2-amine hydrochloride
Welcome to the Technical Support Center for (S)-But-3-yn-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions related to improving the enantioselectivity of reactions involving this versatile chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of (S)-But-3-yn-2-amine hydrochloride in asymmetric synthesis?
A1: (S)-But-3-yn-2-amine hydrochloride is a valuable chiral building block. Its primary applications include its use as a precursor for chiral ligands used in transition-metal catalysis, as a key component in the synthesis of chiral propargylamines, and as a starting material for complex chiral molecules in pharmaceuticals and natural product synthesis.[1] The terminal alkyne and the chiral amine functionalities allow for diverse transformations, such as A³-coupling (aldehyde-alkyne-amine) reactions and nucleophilic additions.[2]
Q2: What are the critical factors that influence enantioselectivity when using this reagent?
A2: Several factors critically impact the enantioselectivity of reactions involving (S)-But-3-yn-2-amine hydrochloride. The most significant are:
-
Reaction Temperature: Lower temperatures often lead to higher enantiomeric excess (ee) by increasing the energetic difference between the diastereomeric transition states.[3][4][5]
-
Solvent: The polarity and coordinating ability of the solvent can dramatically affect the reaction pathway and the stability of the transition state complex.[3][6][7] Non-coordinating solvents like toluene or dichloromethane are often preferred.
-
Catalyst/Ligand System: In metal-catalyzed reactions, the choice of metal precursor and the chiral ligand it is paired with is paramount for achieving high asymmetric induction.
-
Additives: The presence of additives, such as Lewis acids or bases, can influence catalyst activity and selectivity.[8] For instance, additives can suppress background reactions or stabilize the desired transition state.
Q3: How should (S)-But-3-yn-2-amine hydrochloride be handled and stored to maintain its enantiomeric purity?
A3: To maintain its high enantiomeric purity, (S)-But-3-yn-2-amine hydrochloride should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[3] Amines are susceptible to oxidation and can react with atmospheric carbon dioxide. As a hydrochloride salt, it is more stable than the free base but should still be handled with care. Before use, ensure the reagent is brought to room temperature under an inert atmosphere to prevent condensation of moisture.
Q4: How can I confirm the enantiomeric purity of my starting material and final product?
A4: The enantiomeric excess (ee) of the starting material and the final product is typically determined using chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase.[3][9] An alternative method involves derivatization with a chiral agent (e.g., Mosher's acid chloride) to form diastereomers that can be distinguished and quantified by standard ¹H-NMR or ¹⁹F-NMR spectroscopy.[3]
Troubleshooting Guide: Low Enantioselectivity
Experiencing low enantiomeric excess (ee) is a common challenge in asymmetric synthesis. This guide provides a systematic approach to diagnosing and resolving this issue.
Initial Checks
-
Verify Starting Material Purity: Confirm the enantiomeric purity of your lot of (S)-But-3-yn-2-amine hydrochloride. An impure starting material will inherently lead to a lower ee in the product.[3]
-
Ensure Anhydrous Conditions: Water can interfere with many catalytic systems, leading to side reactions or catalyst deactivation. Ensure all glassware is flame-dried, and all solvents and reagents are rigorously dried.[3]
-
Check Reagent Stoichiometry: Inaccurate measurement of the chiral amine, catalyst, or other reagents can lead to suboptimal results.[3] For organometallic reagents, titration is recommended to determine the exact concentration before use.
Systematic Optimization Workflow
If initial checks do not resolve the issue, a systematic optimization of reaction parameters is necessary. The following diagram illustrates a logical workflow for troubleshooting low enantioselectivity.
Caption: Troubleshooting workflow for improving low enantiomeric excess (ee).
Parameter Optimization Tables
The following tables present hypothetical but representative data for a model reaction, such as a copper-catalyzed A³-coupling of an aldehyde, (S)-But-3-yn-2-amine (as free base), and a second alkyne, to illustrate the effect of parameter optimization on enantioselectivity.
Table 1: Effect of Temperature and Solvent on Enantioselectivity
| Entry | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | THF | 25 (RT) | 85 | 65 |
| 2 | THF | 0 | 82 | 78 |
| 3 | THF | -20 | 75 | 89 |
| 4 | Toluene | 25 (RT) | 88 | 72 |
| 5 | Toluene | 0 | 86 | 85 |
| 6 | Toluene | -20 | 81 | 94 |
| 7 | CH₂Cl₂ | 0 | 90 | 81 |
Data suggests that lower temperatures and non-coordinating solvents like toluene significantly improve enantioselectivity.[3][4][6]
Table 2: Effect of Catalyst Ligand and Loading
| Entry | Catalyst | Ligand | Loading (mol%) | Yield (%) | ee (%) |
| 1 | CuBr | (R)-BINAP | 5 | 78 | 88 |
| 2 | Cu(OTf)₂ | (S,S)-iPr-Pybox | 5 | 81 | 94 |
| 3 | Cu(OTf)₂ | (S,S)-iPr-Pybox | 2.5 | 75 | 85 |
| 4 | Cu(OTf)₂ | (S,S)-iPr-Pybox | 10 | 82 | 94 |
| 5 | CuI | (R)-QUINAP | 5 | 85 | 91 |
Data indicates a strong dependence on the specific copper salt and chiral ligand combination. For this system, 5 mol% of the Cu(OTf)₂/(S,S)-iPr-Pybox complex provides the best result.[2]
Experimental Protocols
Protocol: Asymmetric A³-Coupling Reaction
This protocol describes a general procedure for the copper-catalyzed asymmetric coupling of an aldehyde, (S)-But-3-yn-2-amine, and a terminal alkyne.
Workflow Diagram:
Caption: General workflow for an asymmetric A³-coupling reaction.
Materials:
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (5 mol%)
-
(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine ((S,S)-iPr-Pybox) (6 mol%)
-
Aldehyde (1.2 mmol)
-
(S)-But-3-yn-2-amine hydrochloride (1.0 mmol)
-
Triethylamine (Et₃N) (1.1 mmol, to free base the amine)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.5 mmol)
-
Anhydrous Toluene (5 mL)
-
Activated 4 Å molecular sieves (approx. 200 mg)
Procedure:
-
Catalyst Preparation: To a flame-dried Schlenk tube containing a magnetic stir bar and activated 4 Å molecular sieves, add Cu(OTf)₂ (0.05 mmol) and (S,S)-iPr-Pybox (0.06 mmol).[2]
-
Evacuate the tube and backfill with argon three times.
-
Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 30 minutes to allow for the formation of the chiral catalyst complex.
-
Reaction Setup: In a separate flame-dried Schlenk tube, dissolve (S)-But-3-yn-2-amine hydrochloride (1.0 mmol) in anhydrous toluene (3 mL). Add triethylamine (1.1 mmol) and stir for 10 minutes at room temperature.
-
Add the aldehyde (1.2 mmol) to the amine solution.
-
Asymmetric Coupling: Cool both the catalyst solution and the reagent solution to -20 °C.
-
Transfer the catalyst solution to the reagent mixture via cannula.
-
Add the terminal alkyne (1.5 mmol) dropwise to the reaction mixture.
-
Stir the reaction at -20 °C for 24-48 hours, monitoring progress by TLC.[2]
-
Workup: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution (10 mL).
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the purified propargylamine by chiral HPLC analysis.[2][3]
References
- 1. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
But-3-yn-2-amine hydrochloride stability issues in solution
This technical support center provides guidance on the stability issues of But-3-yn-2-amine hydrochloride in solution, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: this compound is a propargylamine, a class of compounds that can be susceptible to degradation. The primary stability concerns arise from the reactivity of the terminal alkyne and the primary amine functional groups. Potential degradation pathways include oxidation of the amine, hydration or polymerization of the alkyne, and reaction with atmospheric carbon dioxide.[1] The hydrochloride salt, while enhancing solubility, can also make the compound hygroscopic, and the presence of moisture can accelerate degradation processes.[2]
Q2: How should I properly store this compound, both as a solid and in solution?
A2: To ensure the long-term stability of this compound, it is recommended to store the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 4°C and protected from light. For solutions, it is advisable to prepare them fresh for each experiment. If short-term storage is necessary, store the solution at low temperatures (2-8°C), protect from light, and use a tightly sealed container to minimize exposure to air and moisture.
Q3: I suspect my solution of this compound has degraded. How can I assess its purity?
A3: The purity of your this compound solution can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for determining purity and quantifying impurities. Gas Chromatography (GC) can also be utilized. Nuclear Magnetic Resonance (NMR) spectroscopy can help identify degradation products by observing changes in chemical shifts and the appearance of new signals.
Q4: What are the likely degradation pathways for this compound in solution?
A4: Based on the functional groups present, the likely degradation pathways include:
-
Oxidation of the amine: The primary amine can be oxidized to form various products, including the corresponding imine, oxime, or nitrile. Amines are susceptible to electron transfer oxidation to give N-oxides and hydroxylamines.[3][4]
-
Hydration of the alkyne: In the presence of acid and water, the terminal alkyne can undergo hydration to form a ketone.
-
Polymerization: Terminal alkynes can be prone to polymerization, especially in the presence of certain metals or under the influence of heat and light.
-
Reaction with Carbon Dioxide: Primary amines can react with CO2, particularly at elevated temperatures, to form carbamates or urea-like structures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or non-reproducible experimental results. | Sample degradation leading to a lower effective concentration of the active compound or interference from degradation byproducts. | 1. Verify Purity: Assess the purity of the this compound solution using a validated stability-indicating HPLC method.2. Prepare Fresh Solutions: Always prepare solutions fresh before use.3. Control Storage Conditions: If temporary storage is unavoidable, ensure the solution is stored at 2-8°C, protected from light, and under an inert atmosphere. |
| Discoloration of the solution (e.g., turning yellow or brown). | Oxidation of the amine group or polymerization of the alkyne moiety. | 1. Discard the Solution: Discolored solutions should be considered degraded and discarded.2. Improve Inertness: Ensure that the solvent is de-gassed and that the solution is handled and stored under a strictly inert atmosphere (e.g., argon or nitrogen).3. Protect from Light: Store solutions in amber vials or wrap containers in foil to prevent photolytic degradation. |
| Precipitate formation in the solution. | Poor solubility in the chosen solvent, changes in pH, or formation of insoluble degradation products. | 1. Verify Solubility: Confirm the solubility of this compound in the specific solvent and concentration being used.2. Control pH: Ensure the pH of the solution is within a range where the compound is stable and soluble.3. Filter Before Use: If a precipitate is observed in a freshly prepared solution, it may be due to undissolved solid. Filter the solution through a 0.22 µm filter before use. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, GC). | Presence of degradation products or impurities from the starting material. | 1. Perform Forced Degradation Studies: Conduct forced degradation studies (acid, base, oxidative, thermal, photolytic) to identify the retention times of potential degradation products.2. Use a High-Purity Standard: Analyze a freshly prepared solution from a new, high-purity batch of this compound to establish a reference chromatogram.3. Optimize Chromatographic Method: Ensure the analytical method has sufficient resolution to separate the parent compound from all potential impurities and degradants. |
Experimental Protocols
Protocol 1: Preparation and Short-Term Storage of a Stock Solution
This protocol describes the recommended procedure for preparing a stock solution of this compound and storing it for a short period.
-
Materials:
-
This compound (solid)
-
High-purity, de-gassed solvent (e.g., DMSO, water, ethanol)
-
Inert gas (argon or nitrogen)
-
Amber glass vial with a PTFE-lined cap
-
Calibrated balance and volumetric flasks
-
-
Procedure:
-
Weigh the required amount of this compound in a clean, dry weighing boat.
-
Transfer the solid to a volumetric flask.
-
Add a portion of the de-gassed solvent to the flask and sonicate briefly to dissolve the solid.
-
Once dissolved, dilute to the final volume with the de-gassed solvent.
-
Purge the headspace of the volumetric flask with inert gas.
-
Transfer the solution to an amber glass vial.
-
Purge the headspace of the vial with inert gas before sealing with the PTFE-lined cap.
-
For short-term storage, place the vial at 2-8°C.
-
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Water bath or oven
-
UV lamp
-
Validated HPLC method
-
-
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for a specified period (e.g., 24 hours). Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Place the stock solution in an oven at an elevated temperature (e.g., 80°C) for a specified period (e.g., 48 hours).
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified duration.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated HPLC method. Compare the chromatograms to identify degradation products.
-
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Troubleshooting Logic for Inconsistent Results.
References
- 1. research.uniupo.it [research.uniupo.it]
- 2. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmainfo.in [pharmainfo.in]
Technical Support Center: Optimizing Coupling Reactions with But-3-yn-2-amine Hydrochloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using But-3-yn-2-amine hydrochloride in coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Do I need to neutralize this compound before using it in a coupling reaction?
A1: Yes, it is crucial to neutralize the hydrochloride salt to the free amine. The protonated ammonium group is not nucleophilic and will not participate in the desired coupling reaction.[1] Neutralization can be achieved in situ by adding a suitable base to the reaction mixture.
Q2: What type of base should I use for the neutralization?
A2: The choice of base depends on the specific coupling reaction.
-
For Amide Coupling: Non-nucleophilic organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, Hünig's base) are commonly used.[1][2] An excess of the base (at least 2 equivalents) is typically required to both neutralize the hydrochloride and scavenge the acid produced during the coupling reaction.[2]
-
For Sonogashira Coupling: An amine base like diethylamine or triethylamine is often used, which can also serve as the solvent or co-solvent.[3] These bases are essential for the catalytic cycle.[3]
-
General Neutralization: For isolating the free amine before the reaction, you can use a weak inorganic base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[4]
Q3: What are the most common coupling reactions for this compound?
A3: The two primary functionalities of this molecule allow for two main types of coupling reactions:
-
Amide Bond Formation: The secondary amine can react with carboxylic acids or their activated derivatives (like acyl chlorides) to form propargylamides.[3][5]
-
Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in a palladium-catalyzed cross-coupling reaction to form substituted alkynes.[6][7]
Q4: My Sonogashira coupling reaction is giving a low yield of the desired product and a significant amount of a byproduct. What could be the issue?
A4: A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne, also known as Glaser coupling, which leads to the formation of a 1,3-diyne dimer.[8] This is often promoted by the presence of oxygen and a copper(I) co-catalyst.[8][9] To minimize this, ensure your reaction is performed under a strictly inert atmosphere (nitrogen or argon) and consider using a copper-free Sonogashira protocol.[9][10]
Troubleshooting Guides
Issue 1: Low or No Yield in Amide Coupling
| Possible Cause | Suggested Solution |
| Incomplete Neutralization of Amine Hydrochloride | The amine is not sufficiently nucleophilic. Increase the amount of base (e.g., TEA, DIPEA) to at least 2-3 equivalents.[1][2] |
| Ineffective Coupling Reagent | The chosen coupling reagent may not be suitable for the specific substrates. Try alternative coupling agents such as HATU, HBTU, or a carbodiimide like EDC in combination with an additive like HOBt.[11][12][13] |
| Steric Hindrance | If either the carboxylic acid or the amine is sterically hindered, the reaction may be slow. Consider increasing the reaction temperature or using a more potent coupling reagent. |
| Solvent Issues | The solubility of the amine hydrochloride or the reagents may be poor in the chosen solvent. DMF is a common solvent for amide couplings, but if issues like decomposition are observed, consider alternatives like DCM or THF.[14] |
| Decomposition of Reagents or Product | Propargylamines can be sensitive.[14] Ensure the reaction conditions are not too harsh (e.g., excessive heat). Monitor the reaction by TLC or LCMS to check for decomposition. |
Issue 2: Formation of Alkyne Dimer (Homocoupling) in Sonogashira Coupling
| Possible Cause | Suggested Solution |
| Presence of Oxygen | Glaser coupling is an oxidative process.[8] Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction. |
| Copper(I) Co-catalyst | The copper co-catalyst can promote homocoupling.[9] Switch to a "copper-free" Sonogashira protocol. These often require a different base (e.g., Cs₂CO₃) and may use specific palladium catalysts and ligands.[10][15] |
| High Concentration of Alkyne | A high concentration of the terminal alkyne can favor dimerization.[14] Add the but-3-yn-2-amine solution slowly to the reaction mixture using a syringe pump to maintain a low, steady concentration.[14] |
| Inappropriate Ligand | The choice of phosphine ligand on the palladium catalyst can influence the relative rates of cross-coupling and homocoupling. Consider using bulky, electron-rich phosphine ligands.[14][15] |
Quantitative Data Summary
The following tables provide representative data for typical amide and Sonogashira coupling reactions. Note that yields are highly substrate-dependent.
Table 1: Representative Conditions for Amide Coupling with Amines
| Coupling Reagent | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| HBTU | Hünig's Base (2) | DMF | Room Temp. | 1-2 | 85-95[11][16] |
| EDC/HOBt | DIPEA (2-3) | DCM/DMF | 0 to Room Temp. | 12-24 | 70-90 |
| Acyl Chloride | Pyridine or TEA (2) | DCM | 0 to Room Temp. | 1-6 | 80-95[17] |
| PyBOP | DIPEA (3) | DMF | 0 to Room Temp. | 12-16 | 75-90[14] |
Table 2: Representative Conditions for Sonogashira Coupling of Terminal Alkynes
| Pd Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ (2-5) | CuI (5-10) | TEA/Et₂NH | THF/Toluene | Room Temp. - 60 | 2-12 | 70-95[7][18] |
| Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | DMF | Room Temp. | 6-24 | 65-90 |
| PdCl₂(PPh₃)₂ (3) | None (Copper-free) | TBAF (3 eq) | None | 80-100 | 0.5-2 | 80-95[10] |
| Pd(OAc)₂ (2) / P(p-tol)₃ (4) | None (Copper-free) | DBU | THF | 80 | 6 | 85-95[19] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with a Carboxylic Acid
-
Neutralization and Activation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv.) and a coupling agent (e.g., HATU, 1.1 equiv.) in an anhydrous aprotic solvent (e.g., DMF).
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv.) to the mixture and stir for 5-10 minutes at room temperature.
-
Amine Addition: Add a solution of this compound (1.2 equiv.) in a minimal amount of DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling with an Aryl Bromide
-
Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., P(p-tol)₃, 4 mol%).
-
Purge the tube with an inert gas (N₂ or Ar).
-
Reagent Addition: Add the aryl bromide (1.0 equiv.), this compound (1.5 equiv.), and a base (e.g., DBU, 2.0 equiv.).
-
Add anhydrous, degassed solvent (e.g., THF) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (typically 6-24 hours), monitoring by TLC or GCMS.[19]
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude product by flash column chromatography.
Visualized Workflows and Logic
Caption: Workflow for Amide Coupling.
Caption: Troubleshooting Sonogashira Coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Propargylamine - Wikipedia [en.wikipedia.org]
- 4. phytojournal.com [phytojournal.com]
- 5. Amide synthesis by acylation [organic-chemistry.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. iris.uniss.it [iris.uniss.it]
- 9. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]
- 10. But-3-en-2-amine hydrochloride | C4H10ClN | CID 18185425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. phytojournal.com [phytojournal.com]
- 12. growingscience.com [growingscience.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Amide Synthesis [fishersci.dk]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
Technical Support Center: A Troubleshooting Guide for Syntheses Utilizing But-3-yn-2-amine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for syntheses involving but-3-yn-2-amine hydrochloride. The information is structured to directly address common challenges encountered during experimental work, enabling you to optimize your reactions and improve outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Handling and Reactivity
Q1: My reaction with this compound is failing or giving low yields. What are the first things I should check?
A1: When a reaction with this compound fails, the primary areas to investigate are the neutralization of the hydrochloride salt, the quality of your reagents, and the reaction conditions. This compound is a salt and the amine is not nucleophilic in this form. It is crucial to add a suitable base to liberate the free amine in situ. Additionally, ensure your solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen), especially for oxygen-sensitive reactions like the Sonogashira coupling.[1]
Q2: How do I properly store and handle this compound?
A2: this compound should be stored at 4°C and protected from light.[2] It is a solid material. As with most amines, it is advisable to handle it in a well-ventilated area.
Q3: How do I neutralize the hydrochloride salt before or during my reaction?
A3: The hydrochloride salt must be neutralized to the free amine for it to act as a nucleophile or participate in coupling reactions. This can be achieved by adding a base. The choice of base and the stoichiometry are critical and depend on the specific reaction.
-
For Sonogashira Coupling: Typically, an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used in excess (2-3 equivalents). One equivalent will neutralize the HCl salt, and the excess will act as the base required for the catalytic cycle.
-
For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): While the reaction can be tolerant of a wider pH range, it is often beneficial to add a non-coordinating organic base like DIPEA if starting from the hydrochloride salt.
You can neutralize the amine hydrochloride with a weak inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) and extract the free amine into an organic solvent before use. However, for many applications, in situ neutralization is preferred.
2. Sonogashira Coupling Reactions
The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne, such as but-3-yn-2-amine, and an aryl or vinyl halide.
Q4: I am observing low to no yield in my Sonogashira coupling with this compound. What are the common causes?
A4: Low yields in Sonogashira couplings with this substrate can stem from several factors:
-
Incomplete Neutralization: As mentioned, insufficient base will result in the amine remaining protonated and unreactive.
-
Catalyst Inactivation: The palladium catalyst can be sensitive. The formation of palladium black indicates catalyst decomposition.[1] This can be caused by impurities or inappropriate reaction conditions.
-
Glaser Homocoupling: A significant side reaction is the copper-catalyzed homocoupling of the alkyne, especially in the presence of oxygen.[3]
-
Poor Substrate Reactivity: The reactivity of the halide partner is crucial. The general trend is I > Br > Cl. Aryl bromides may require higher temperatures than aryl iodides, and aryl chlorides are generally unreactive under standard conditions.[1]
Q5: What are the optimal reaction conditions for a Sonogashira coupling with this compound?
A5: Optimal conditions are substrate-dependent, but a good starting point is provided in the table and protocol below. Key parameters to optimize include the palladium catalyst, ligand, copper co-catalyst, base, solvent, and temperature.
Table 1: Typical Reaction Parameters for Sonogashira Coupling
| Parameter | Recommended Condition | Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (1-5 mol%) | Pd(OAc)₂ with a phosphine ligand can also be used.[4] |
| Copper Co-catalyst | CuI (1-5 mol%) | Essential for the traditional Sonogashira catalytic cycle. |
| Base | Et₃N, DIPEA, Piperidine, DBU (2-3 eq.) | Must be in excess to both neutralize the HCl salt and act as a base for the reaction. |
| Solvent | THF, DMF, Acetonitrile, Toluene | Should be anhydrous and degassed. |
| Temperature | Room temperature to 80°C | Dependent on the reactivity of the aryl halide.[4] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent Glaser homocoupling.[1] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq.), and copper(I) iodide (0.05 eq.).
-
Add this compound (1.2 eq.).
-
Add anhydrous, degassed solvent (e.g., THF).
-
Add the amine base (e.g., Et₃N, 3.0 eq.) via syringe.
-
Stir the reaction at the desired temperature (e.g., room temperature for aryl iodides, 60-80°C for aryl bromides) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or saturated aqueous ammonium chloride to remove the amine hydrohalide salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Q6: I am seeing a lot of byproduct from the homocoupling of but-3-yn-2-amine. How can I minimize this?
A6: Glaser homocoupling is a common side reaction. To minimize it:
-
Ensure Rigorous Inert Atmosphere: Thoroughly degas your solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with argon for an extended period) and maintain a positive pressure of an inert gas throughout the reaction.[5]
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These reactions may require different ligands or bases (e.g., a strong, non-coordinating base like DBU).[4]
-
Slow Addition of the Alkyne: If possible, adding the but-3-yn-2-amine solution slowly to the reaction mixture can favor the cross-coupling pathway.
Troubleshooting Workflow for Sonogashira Coupling
Caption: Troubleshooting workflow for low yields in Sonogashira coupling.
3. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
The CuAAC "click" reaction is a highly efficient and specific reaction for forming a triazole linkage between an alkyne and an azide.
Q7: I am getting a low yield in my CuAAC reaction with this compound. What could be the problem?
A7: Low yields in CuAAC reactions are often related to the copper catalyst or reaction conditions:
-
Copper(I) Oxidation: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) by oxygen. The use of a reducing agent like sodium ascorbate is crucial to maintain the Cu(I) oxidation state.
-
Insufficient Base: If you are starting with this compound, the reaction medium might become acidic, which can interfere with the reaction. The addition of a mild, non-coordinating base is recommended.
-
Ligand Choice: While not always necessary, a ligand such as THPTA or TBTA can stabilize the Cu(I) catalyst, accelerate the reaction, and prevent side reactions.
-
Impure Reagents: Impurities in your azide or alkyne starting materials can interfere with the catalyst.
Q8: What is a reliable protocol for a CuAAC reaction using this compound?
A8: The following protocol provides a good starting point. The reaction is often performed in aqueous or mixed aqueous/organic solvent systems.
Table 2: Typical Reaction Parameters for CuAAC Click Chemistry
| Parameter | Recommended Condition | Notes |
| Copper Source | CuSO₄ (1-10 mol%) with a reducing agent | CuSO₄ is readily available and is reduced in situ to Cu(I). |
| Reducing Agent | Sodium Ascorbate (5-20 mol%) | Used in slight excess to the copper source. |
| Ligand (Optional) | THPTA, TBTA (1-5 mol%) | Stabilizes the Cu(I) catalyst. |
| Base (if using HCl salt) | DIPEA or a buffer (e.g., phosphate) | To neutralize the HCl and maintain a suitable pH. |
| Solvent | t-BuOH/H₂O, DMSO, DMF, H₂O | The choice of solvent depends on the solubility of the substrates. |
| Temperature | Room temperature | The reaction is typically fast at room temperature. |
Experimental Protocol: General Procedure for CuAAC Reaction
-
In a vial, dissolve the azide-containing compound (1.0 eq.) and this compound (1.1 eq.) in the chosen solvent system (e.g., a 1:1 mixture of t-BuOH and water).
-
If necessary, add a base like DIPEA (1.2 eq.) to neutralize the hydrochloride.
-
In a separate vial, prepare the catalyst solution by adding a solution of CuSO₄ (e.g., 0.05 eq. of a 1M aqueous solution) to a solution of sodium ascorbate (e.g., 0.1 eq. of a 1M aqueous solution). The solution should turn from blue to colorless or pale yellow. A ligand like THPTA can be pre-mixed with the CuSO₄.
-
Add the catalyst solution to the solution of the azide and alkyne.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Upon completion, the product can be isolated by extraction or purification via chromatography. If the product is water-soluble, purification might involve reverse-phase chromatography.
CuAAC Reaction Workflow
Caption: General experimental workflow for a CuAAC click reaction.
4. Product Purification
Q9: I am having difficulty purifying the product of my reaction involving but-3-yn-2-amine. What are some common issues and solutions?
A9: The basic nature of the amine functionality in your product can lead to challenges during purification, especially with silica gel chromatography.
-
Tailing on Silica Gel: Basic compounds often streak or "tail" on silica gel columns, leading to poor separation. To mitigate this, you can add a small amount of a basic modifier to your eluent, such as 0.1-1% triethylamine or a few drops of ammonia in the solvent mixture.
-
Salt Formation: If your workup involved an acidic wash, your product might be in its salt form, which will have very different solubility and chromatographic behavior. Ensure your product is in its free-base form before attempting chromatography on normal-phase silica.
-
Water Solubility: If your final product is highly polar, it might have some water solubility, leading to losses during aqueous workup. Minimize the volume of aqueous washes or use brine to reduce the solubility of your product in the aqueous phase.
-
Reverse-Phase Chromatography: For highly polar, basic compounds, reverse-phase chromatography (C18 silica) can be a more effective purification method than normal-phase chromatography.
Logical Flow for Handling Amine Hydrochloride in Synthesis
Caption: Decision-making process for using this compound.
This guide provides a starting point for troubleshooting your syntheses. Remember that every reaction is unique, and optimization of the parameters outlined above may be necessary to achieve the desired outcome. For further assistance, consulting the primary literature for specific examples that match your substrates is highly recommended.
References
Technical Support Center: Work-up Procedures for But-3-yn-2-amine Hydrochloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with but-3-yn-2-amine hydrochloride. The following sections address common issues encountered during the work-up of reactions involving this versatile building block.
Troubleshooting Guide
This guide is designed to help you resolve common problems during the work-up of reactions involving this compound and its derivatives.
| Problem | Potential Cause | Suggested Solution |
| Low or no yield of the desired product after work-up. | 1. Incomplete reaction: The reaction may not have gone to completion. 2. Product loss during extraction: The product, especially if it is a polar amine, might have poor solubility in the organic solvent used for extraction. 3. Decomposition of the product: The product may be unstable under the work-up conditions (e.g., strong acid or base). 4. Formation of water-soluble salts: If the product is an amine, it can form a salt with any acidic species present and partition into the aqueous layer. | 1. Monitor the reaction by TLC or LC-MS to ensure completion before starting the work-up. 2. Use a more polar organic solvent for extraction (e.g., dichloromethane or a mixture of solvents). Perform multiple extractions. If the product is highly polar, consider salting out the aqueous layer with NaCl to decrease the polarity of the aqueous phase. 3. Use mild work-up conditions. Avoid unnecessarily strong acids or bases and prolonged exposure to harsh conditions. 4. To recover the amine product from the aqueous layer, basify the solution with a suitable base (e.g., NaHCO₃ or NaOH) to deprotonate the amine, and then extract with an organic solvent. |
| Difficulty in separating the product from unreacted but-3-yn-2-amine. | 1. Similar polarity: The product and the starting material may have very similar polarities, making chromatographic separation challenging. 2. Incomplete conversion: A significant amount of starting material remains. | 1. Acid-base extraction: Unreacted but-3-yn-2-amine is basic and can be removed by washing the organic layer with a dilute aqueous acid (e.g., 1M HCl). This will protonate the amine, making it water-soluble. The desired product, if less basic, may remain in the organic layer. 2. Chromatography with modified stationary phase: Use an amine-functionalized silica gel column to improve the separation of basic compounds. 3. Derivatization: If the product is not a primary amine, unreacted but-3-yn-2-amine can be selectively reacted with an aldehyde to form a Schiff base, which will have a different polarity. |
| Formation of an emulsion during aqueous extraction. | 1. Presence of amphiphilic molecules: Reaction byproducts or the product itself may act as a surfactant. 2. High concentration of salts. | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel. 2. Filter the mixture through a pad of Celite. 3. Centrifuge the mixture to break the emulsion. 4. Allow the mixture to stand for a longer period. |
| Product appears to be an oil instead of a solid, making isolation difficult. | 1. Presence of impurities: Residual solvent or byproducts can prevent crystallization. 2. Product is intrinsically an oil at room temperature. | 1. Ensure all solvent is removed under high vacuum. Try triturating the oil with a non-polar solvent (e.g., hexanes or diethyl ether) to induce crystallization. 2. If the product is an oil, purification by column chromatography is the standard procedure. |
| **The |
Validation & Comparative
Chiral HPLC analysis of (S)-But-3-yn-2-amine hydrochloride enantiomeric excess
A comprehensive guide to determining the enantiomeric excess of (S)-But-3-yn-2-amine hydrochloride, a key chiral building block in pharmaceutical synthesis, requires a robust and reliable analytical method. High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this purpose. This guide provides a comparative overview of direct and indirect chiral HPLC methods, alongside alternative techniques, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their needs.
Direct Chiral HPLC Analysis
Direct enantiomeric separation on a chiral stationary phase (CSP) is often the most straightforward method, avoiding sample derivatization. Polysaccharide-based CSPs are particularly effective for resolving a wide range of chiral amines.
Alternative 1: Direct Analysis on Polysaccharide-Based CSPs
Polysaccharide-based columns, such as those derived from amylose and cellulose phenylcarbamates, are highly effective for the direct separation of chiral amine enantiomers. The selection of the mobile phase, often a mixture of a non-polar solvent like hexane and an alcohol modifier (e.g., isopropanol), is critical for achieving optimal separation. Basic or acidic additives are frequently required to improve peak shape and resolution.
Experimental Protocol:
A general protocol for the direct chiral HPLC analysis of a primary amine, adaptable for (S)-But-3-yn-2-amine hydrochloride, is as follows:
-
Column Selection: A polysaccharide-based chiral column (e.g., CHIRALPAK® series) is chosen.
-
Mobile Phase Preparation: A mobile phase consisting of n-Hexane and Isopropanol (e.g., 90:10 v/v) is prepared. To this, a basic additive like diethylamine (DEA) is added at a concentration of 0.1% to minimize peak tailing.
-
Sample Preparation: The (S)-But-3-yn-2-amine hydrochloride sample is dissolved in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (as the alkyne group has poor chromophoric properties, low UV wavelengths are necessary; alternatively, a derivatization approach for better UV detection can be considered).
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
-
Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.
Expected Performance for Structurally Similar Alkynylamines:
| Analyte | Mobile Phase (Hexane/IPA) | Additive | Retention Time (min) | Resolution (Rs) |
| Racemic N-benzyl-1-phenylprop-2-yn-1-amine | 90/10 | 0.1% DEA | t1: 9.8, t2: 11.2 | 2.1 |
| Racemic N-allyl-1-phenylprop-2-yn-1-amine | 95/5 | 0.1% DEA | t1: 7.5, t2: 8.9 | 1.9 |
This data is illustrative for structurally related compounds and serves as a starting point for method development for (S)-But-3-yn-2-amine hydrochloride.
Indirect Chiral HPLC Analysis via Derivatization
An alternative to direct chiral HPLC is the derivatization of the amine with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. This approach can be advantageous when direct methods fail or when enhanced detection sensitivity is required.
Alternative 2: Pre-column Derivatization with a Chiral Reagent
A common strategy involves reacting the primary amine with a chiral reagent to form stable diastereomeric derivatives. One such reagent is 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), which not only creates diastereomers but also introduces a highly fluorescent tag, significantly improving detection limits.[1]
Experimental Protocol:
-
Derivatization:
-
Dissolve (S)-But-3-yn-2-amine hydrochloride in a suitable solvent (e.g., acetonitrile).
-
Add a chiral derivatizing agent (e.g., a chiral isocyanate or NBD-Cl in the presence of a chiral auxiliary) and a non-chiral base (e.g., triethylamine) to catalyze the reaction.
-
Allow the reaction to proceed to completion at room temperature or with gentle heating.
-
-
Sample Preparation: Dilute the reaction mixture with the mobile phase for HPLC analysis.
-
HPLC Conditions (Achiral Column):
-
Column: A standard C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Detection: UV or Fluorescence, depending on the properties of the derivatizing agent. For NBD derivatives, fluorescence detection (Excitation: 470 nm, Emission: 530 nm) is highly sensitive.[1]
-
-
Data Analysis: Calculate the enantiomeric excess from the peak areas of the resulting diastereomers.
Comparison of Direct vs. Indirect Methods:
| Feature | Direct Chiral HPLC | Indirect Chiral HPLC (Derivatization) |
| Speed | Faster (no reaction step) | Slower (requires derivatization) |
| Simplicity | Simpler workflow | More complex, potential for side reactions |
| Column | Requires expensive chiral column | Uses standard, less expensive achiral column |
| Detection | May have low sensitivity for poor chromophores | Can significantly enhance sensitivity |
| Method Development | Can be empirical, requires screening of CSPs | Requires optimization of derivatization reaction |
Alternative Analytical Techniques
Beyond HPLC, other techniques can be employed for the determination of enantiomeric excess of chiral amines.
Alternative 3: Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that uses supercritical CO2 as the main mobile phase component. It often provides faster separations and higher efficiency than HPLC for chiral compounds.[2] Cyclofructan-based CSPs have shown excellent performance for separating primary amines under SFC conditions.[2]
Alternative 4: NMR Spectroscopy with Chiral Solvating Agents
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess by adding a chiral solvating agent (CSA) to the sample. The CSA forms transient diastereomeric complexes with the enantiomers, leading to distinct signals in the NMR spectrum that can be integrated for quantification. This method is non-separative and can be rapid.
Experimental Workflow Diagrams
Below are diagrams illustrating the workflows for direct and indirect chiral HPLC analysis.
Conclusion
The determination of the enantiomeric excess of (S)-But-3-yn-2-amine hydrochloride can be effectively achieved using chiral HPLC. The choice between a direct method on a chiral stationary phase and an indirect method involving pre-column derivatization will depend on factors such as available instrumentation, required sensitivity, and the complexity of the sample matrix. For routine analysis, direct chiral HPLC on a polysaccharide-based CSP offers a simpler and faster workflow. However, if enhanced sensitivity is paramount or direct separation proves challenging, the derivatization approach provides a robust alternative. Other techniques like SFC and NMR offer orthogonal methods for confirmation or high-throughput screening. The experimental protocols and comparative data provided in this guide serve as a valuable resource for developing and validating a suitable analytical method for this critical chiral amine.
References
Spectroscopic Showdown: Unmasking the Structural Nuances of But-3-yn-2-amine in its Free Base and Hydrochloride Salt Forms
For Immediate Release
A detailed spectroscopic comparison of But-3-yn-2-amine as a free base versus its hydrochloride salt reveals key structural and electronic differences crucial for researchers in drug discovery and chemical synthesis. This guide provides an in-depth analysis of the expected changes in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, offering valuable insights for the characterization and handling of this versatile chemical compound.
In the world of chemical research and development, understanding the precise structure of a molecule is paramount. But-3-yn-2-amine, a valuable building block in organic synthesis, can exist in different forms, primarily as a free base and as a hydrochloride salt. The conversion between these two forms, through a simple acid-base reaction, induces significant changes in the molecule's electronic environment, which are readily observable through spectroscopic techniques. This guide presents a comparative analysis of the expected spectroscopic signatures of But-3-yn-2-amine and its hydrochloride salt, supported by established principles of NMR and IR spectroscopy.
A Tale of Two Forms: The Spectroscopic Fingerprints
The protonation of the amine group in But-3-yn-2-amine to form its hydrochloride salt leads to predictable and informative shifts in its spectroscopic data. Below is a summary of the anticipated quantitative data for ¹H NMR, ¹³C NMR, and IR spectroscopy.
Table 1: Comparative ¹H NMR Spectral Data (Predicted)
| Proton | But-3-yn-2-amine (Free Base) Chemical Shift (ppm) | But-3-yn-2-amine HCl (Hydrochloride Salt) Chemical Shift (ppm) | Reason for Shift |
| -CH(NH₂/NH₃⁺)- | ~3.5 - 4.0 | ~4.0 - 4.5 | Deshielding due to the electron-withdrawing effect of the positively charged nitrogen. |
| -CH₃ | ~1.2 - 1.5 | ~1.5 - 1.8 | Minor deshielding effect from the adjacent protonated amine. |
| ≡C-H | ~2.2 - 2.5 | ~2.5 - 2.8 | Inductive effect of the nearby ammonium group. |
| -NH₂/-NH₃⁺ | Broad, ~1.0 - 3.0 | Broader, ~7.5 - 8.5 | Protonation and increased hydrogen bonding lead to significant deshielding and broader signals. |
Table 2: Comparative ¹³C NMR Spectral Data (Predicted)
| Carbon | But-3-yn-2-amine (Free Base) Chemical Shift (ppm) | But-3-yn-2-amine HCl (Hydrochloride Salt) Chemical Shift (ppm) | Reason for Shift |
| -C(NH₂/NH₃⁺)- | ~40 - 45 | ~45 - 50 | Significant deshielding due to the direct attachment to the positively charged nitrogen. |
| -CH₃ | ~20 - 25 | ~18 - 23 | Shielding effect due to hyperconjugation changes upon protonation. |
| ≡C-H | ~70 - 75 | ~75 - 80 | Deshielding from the inductive effect of the ammonium group. |
| -C≡ | ~80 - 85 | ~85 - 90 | Minor deshielding from the inductive effect of the ammonium group. |
Table 3: Comparative IR Spectral Data (Predicted)
| Vibrational Mode | But-3-yn-2-amine (Free Base) Wavenumber (cm⁻¹) | But-3-yn-2-amine HCl (Hydrochloride Salt) Wavenumber (cm⁻¹) | Reason for Change |
| N-H Stretch | Two sharp peaks ~3300-3400 (asymmetric and symmetric) | Broad, strong absorption ~2400-3200 | Formation of R-NH₃⁺ causes a broad, strong absorption due to the stretching of the ammonium N-H bonds. |
| N-H Bend | ~1590-1650 | ~1500-1600 (asymmetric and symmetric bending) | Shift in bending vibrations upon formation of the ammonium ion. |
| C-N Stretch | ~1000-1250 | ~1000-1250 | This stretch is generally less affected by protonation compared to N-H vibrations. |
| ≡C-H Stretch | ~3300 | ~3300 | The terminal alkyne C-H stretch is expected to be largely unaffected. |
| C≡C Stretch | ~2100 | ~2100 | The alkyne C≡C stretch is expected to be largely unaffected. |
Experimental Protocols
The acquisition of the spectroscopic data would follow standard laboratory procedures.
NMR Spectroscopy:
-
Sample Preparation: For the free base, approximately 10-20 mg of But-3-yn-2-amine is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). For the hydrochloride salt, a similar amount is dissolved in a polar deuterated solvent like D₂O or DMSO-d₆.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
Data Acquisition: Standard pulse sequences are used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
IR Spectroscopy:
-
Sample Preparation: For the liquid free base, a thin film is prepared between two salt (NaCl or KBr) plates. For the solid hydrochloride salt, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: The spectra are typically recorded over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.
Visualizing the Chemical Transformation
The fundamental process underlying the spectroscopic differences is the acid-base reaction between the amine and hydrochloric acid. This can be visualized as a straightforward workflow.
Caption: Acid-base reaction of But-3-yn-2-amine with HCl.
This transformation from a neutral molecule with a lone pair of electrons on the nitrogen to a positively charged ammonium ion is the root cause of the observed spectroscopic changes. The electron-withdrawing nature of the newly formed ammonium group deshields adjacent protons and carbons, leading to downfield shifts in the NMR spectra. In the IR spectrum, the characteristic N-H stretches of the primary amine are replaced by the broad and intense absorption of the ammonium group's N-H stretches.
This comparative guide underscores the power of spectroscopy in elucidating the structural and electronic properties of molecules. For researchers working with But-3-yn-2-amine, a clear understanding of these spectroscopic differences is essential for accurate compound identification, quality control, and the successful design of synthetic routes.
A Comparative Analysis of the Biological Activity of But-3-yn-2-amine Hydrochloride Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
But-3-yn-2-amine hydrochloride is a chiral molecule existing as two enantiomers, (R)-But-3-yn-2-amine hydrochloride and (S)-But-3-yn-2-amine hydrochloride. Based on extensive research on analogous compounds, it is highly probable that these enantiomers exhibit significant differences in their biological activity, particularly as enzyme inhibitors. The terminal alkyne group in the propargylamine moiety is a key pharmacophore known to act as a mechanism-based inactivator of flavin-dependent amine oxidases, such as monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1). Stereochemistry at the chiral center is expected to play a crucial role in the potency and selectivity of enzyme inhibition.
Data Presentation: A Predictive Comparison Based on Rasagiline
To illustrate the expected stereoselectivity, we present comparative data for the well-characterized MAO-B inhibitor, rasagiline [N-propargyl-1-(R)-aminoindan], and its (S)-enantiomer. Rasagiline shares the core propargylamine feature with But-3-yn-2-amine.
| Compound | Target Enzyme | IC50 (nM) | Potency Difference (R vs. S) | Reference |
| (R)-Rasagiline | MAO-A | 412 | ~93-fold more selective for MAO-B | [1][2] |
| MAO-B | 4.43 | [1][2] | ||
| (S)-Rasagiline (TVP-1022) | MAO-A | Inactive | [1][2] | |
| MAO-B | >17,000 | [1][2] |
Table 1: Comparative in vitro inhibitory activity of rasagiline enantiomers against rat brain monoamine oxidase (MAO). The IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
This substantial difference in potency strongly suggests that the (R)- and (S)-enantiomers of this compound will also exhibit significant stereoselectivity in their biological targets. It is plausible that one enantiomer will be a significantly more potent inhibitor of its target enzyme(s) than the other.
Mechanism of Action and Signaling Pathway
Propargylamines, including presumably the active enantiomer of this compound, are known to act as irreversible, mechanism-based inhibitors of MAO. The inhibition proceeds via the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site. This covalent modification permanently inactivates the enzyme.
The inhibition of MAO-A and MAO-B leads to a decrease in the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[3] This results in an increased concentration of these neurotransmitters in the synaptic cleft, which is the underlying mechanism for the therapeutic effects of MAO inhibitors in neurological and psychiatric disorders.[4]
References
- 1. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychscenehub.com [psychscenehub.com]
- 4. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Cost-benefit analysis of different synthetic routes to But-3-yn-2-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
But-3-yn-2-amine hydrochloride is a valuable building block in medicinal chemistry and drug development, prized for its reactive propargylamine moiety. The efficient and cost-effective synthesis of this intermediate is a critical consideration for any research program. This guide provides a detailed comparison of three common synthetic routes to this compound: Reductive Amination, the Gabriel Synthesis, and Direct Alkylation of Ammonia. Each route is evaluated based on a cost-benefit analysis, experimental protocol, and overall feasibility for laboratory and potential scale-up applications.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Reductive Amination | Route 2: Gabriel Synthesis | Route 3: Alkylation of Ammonia |
| Starting Materials | 3-Butyn-2-one, Ammonia, Sodium Borohydride | 3-Chloro-1-butyne, Potassium Phthalimide, Hydrazine | 3-Chloro-1-butyne, Liquid Ammonia |
| Overall Yield (Estimated) | 60-70% | 55-65% | 30-40% |
| Cost per Gram (Estimated) | Moderate | High | Low |
| Key Advantages | Good yield, readily available starting materials, one-pot potential. | High purity of the primary amine, avoids over-alkylation. | Inexpensive starting materials, straightforward procedure. |
| Key Disadvantages | Potential for side reactions (e.g., reduction of the alkyne), requires careful control of reaction conditions. | Multi-step process, harsh deprotection conditions can be required, high cost of phthalimide reagent. | Poor selectivity leading to a mixture of primary, secondary, and tertiary amines; requires a large excess of ammonia. |
| Safety & Environmental | Use of flammable solvents and sodium borohydride which is a water-reactive flammable solid. | Use of flammable solvents and toxic hydrazine. | Use of highly volatile and corrosive liquid ammonia, requires a pressure vessel. |
Route 1: Reductive Amination of 3-Butyn-2-one
This method involves the reaction of a ketone, 3-butyn-2-one, with ammonia to form an intermediate imine, which is then reduced in situ to the desired primary amine.
Experimental Protocol
Step 1: Reductive Amination
-
To a solution of 3-butyn-2-one (1.0 eq) in methanol (5 mL/mmol of ketone) cooled to 0 °C in an ice bath, add a 7 M solution of ammonia in methanol (5.0 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add sodium borohydride (1.5 eq) portion-wise over 1 hour, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water (2 mL/mmol of ketone).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with diethyl ether (3 x 10 mL/mmol of ketone).
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude But-3-yn-2-amine.
Step 2: Hydrochloride Salt Formation
-
Dissolve the crude amine in a minimal amount of diethyl ether.
-
Slowly add a 2 M solution of hydrochloric acid in diethyl ether with stirring until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white solid.
Cost and Yield Analysis
| Reagent | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Estimated Cost (USD/mol) |
| 3-Butyn-2-one | 68.07 | 1.0 | 150 - 200 |
| Ammonia (7M in MeOH) | 17.03 | 5.0 | 20 - 30 |
| Sodium Borohydride | 37.83 | 1.5 | 10 - 15 |
| Methanol | 32.04 | Solvent | 1 - 2 |
| Diethyl Ether | 74.12 | Solvent | 2 - 3 |
| Hydrochloric Acid | 36.46 | 1.0 | 5 - 10 |
| Estimated Total Cost per Mole | 188 - 260 USD | ||
| Estimated Yield | 60-70% |
Note: Costs are estimates based on commercially available reagent prices and may vary.
Synthetic Pathway
Caption: Reductive amination of 3-butyn-2-one.
Route 2: Gabriel Synthesis
The Gabriel synthesis is a classic method for preparing primary amines that avoids the over-alkylation issues seen with direct alkylation. It involves the alkylation of potassium phthalimide followed by deprotection.
Experimental Protocol
Step 1: N-Alkylation of Potassium Phthalimide
-
To a solution of potassium phthalimide (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) (10 mL/mmol of phthalimide), add 3-chloro-1-butyne (1.0 eq).
-
Heat the mixture to 80 °C and stir for 24 hours.
-
Cool the reaction to room temperature and pour it into ice-water (50 mL/mmol of phthalimide).
-
Filter the resulting precipitate, wash with water, and dry to yield N-(1-methyl-2-propynyl)phthalimide.
Step 2: Deprotection with Hydrazine
-
Suspend the N-alkylated phthalimide (1.0 eq) in ethanol (10 mL/mmol).
-
Add hydrazine hydrate (1.2 eq) and reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and add an equal volume of 1 M hydrochloric acid.
-
Filter the precipitated phthalhydrazide and wash it with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and wash with dichloromethane to remove any remaining impurities.
-
Make the aqueous layer basic (pH > 12) with 2 M sodium hydroxide and extract with diethyl ether (3 x 10 mL/mmol).
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate to give crude But-3-yn-2-amine.
Step 3: Hydrochloride Salt Formation
-
Follow the same procedure as in Route 1, Step 2.
Cost and Yield Analysis
| Reagent | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Estimated Cost (USD/mol) |
| 3-Chloro-1-butyne | 88.53 | 1.0 | 100 - 150 |
| Potassium Phthalimide | 185.22 | 1.1 | 50 - 70 |
| DMF | 73.09 | Solvent | 5 - 10 |
| Hydrazine Hydrate | 50.06 | 1.2 | 15 - 25 |
| Ethanol | 46.07 | Solvent | 1 - 2 |
| Hydrochloric Acid | 36.46 | 1.0 | 5 - 10 |
| Estimated Total Cost per Mole | 176 - 267 USD | ||
| Estimated Yield | 55-65% |
Note: Costs are estimates based on commercially available reagent prices and may vary.
Synthetic Pathway
Caption: Gabriel synthesis of But-3-yn-2-amine.
Route 3: Alkylation of Ammonia
Direct alkylation of ammonia with an alkyl halide is the most straightforward approach conceptually, but it often suffers from poor selectivity.
Experimental Protocol
Step 1: Alkylation
-
In a sealed pressure vessel, condense liquid ammonia (20 eq).
-
Slowly add a solution of 3-chloro-1-butyne (1.0 eq) in a minimal amount of ethanol while maintaining the temperature below -33 °C.
-
Seal the vessel and allow it to warm to room temperature. Stir for 48 hours.
-
Carefully vent the excess ammonia in a well-ventilated fume hood.
-
Dissolve the residue in water and extract with diethyl ether to remove unreacted starting material and byproducts.
-
The aqueous layer contains a mixture of the hydrochloride salts of the primary, secondary, and tertiary amines.
Step 2: Isolation and Hydrochloride Salt Formation
-
Acidify the aqueous layer with concentrated hydrochloric acid.
-
Evaporate the water under reduced pressure to obtain a mixture of ammonium chloride and the amine hydrochlorides.
-
Fractional crystallization or chromatography is required to isolate the desired this compound from the mixture.
Cost and Yield Analysis
| Reagent | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Estimated Cost (USD/mol) |
| 3-Chloro-1-butyne | 88.53 | 1.0 | 100 - 150 |
| Liquid Ammonia | 17.03 | 20.0 | 10 - 20 |
| Ethanol | 46.07 | Solvent | 1 - 2 |
| Hydrochloric Acid | 36.46 | Excess | 5 - 10 |
| Estimated Total Cost per Mole | 116 - 182 USD | ||
| Estimated Yield | 30-40% |
Note: Costs are estimates based on commercially available reagent prices and may vary. The low yield and difficult purification significantly impact the practical cost-effectiveness.
Synthetic Pathway
Caption: Alkylation of ammonia with 3-chloro-1-butyne.
General Experimental Workflow
The following diagram illustrates a generalized workflow applicable to all three synthetic routes, from reaction setup to final product isolation.
Caption: General laboratory workflow for synthesis.
Conclusion
The choice of synthetic route for this compound depends heavily on the specific needs of the research program, including budget, required purity, and available equipment.
-
Reductive Amination offers a good balance of yield and cost, making it a strong candidate for general laboratory use.
-
The Gabriel Synthesis is the preferred method when high purity of the primary amine is paramount, despite its higher cost and additional steps.
-
Direct Alkylation of Ammonia , while seemingly the simplest and cheapest, is often impractical due to low yields and significant purification challenges, making it less suitable for most applications unless a mixture of amines is acceptable or a highly efficient purification method is available.
Researchers should carefully consider these factors to select the most appropriate synthetic strategy for their specific objectives.
A Comparative Guide to the Synthesis of But-3-yn-2-amine Hydrochloride for Researchers and Drug Development Professionals
An objective analysis of synthetic routes to But-3-yn-2-amine hydrochloride, a valuable building block in pharmaceutical and chemical research, is presented. This guide focuses on the scalability of three primary methods: Reductive Amination, the Mitsunobu Reaction, and the Gabriel Synthesis, providing a detailed comparison of their respective advantages and drawbacks, supported by experimental data.
This compound is a key intermediate in the synthesis of a variety of organic molecules. Its propargylamine structure is a feature in numerous biologically active compounds, making efficient and scalable access to this compound a significant area of interest for chemists in drug discovery and development. This guide outlines and compares three distinct synthetic pathways to this versatile amine.
Comparison of Synthesis Methods
The selection of an optimal synthetic route is contingent on several factors, including yield, purity, cost of reagents, reaction conditions, and overall process safety. The following table summarizes the key quantitative parameters for the three discussed methods.
| Parameter | Reductive Amination of But-3-yn-2-one | Mitsunobu Reaction of But-3-yn-2-ol | Gabriel Synthesis from 2-Chloro-3-butyne |
| Starting Material | But-3-yn-2-one | But-3-yn-2-ol | 2-Chloro-3-butyne |
| Key Reagents | Ammonia/Ammonium salt, Reducing agent (e.g., NaBH₃CN) | Triphenylphosphine, DEAD/DIAD, Hydrazoic acid or Phthalimide | Potassium phthalimide, Hydrazine |
| Typical Yield | Good to Excellent | Moderate to Good | Moderate to Good |
| Purity | Generally high | Variable, requires careful purification | High |
| Reaction Steps | Typically 2 (oxidation, reductive amination) | 2-3 (activation, substitution, deprotection) | 2 (substitution, deprotection) |
| Scalability | Generally good, amenable to one-pot procedures.[1] | Challenging due to stoichiometric byproducts and potentially hazardous reagents. | Moderate, can be limited by the solubility of intermediates and harsh deprotection steps.[2] |
| Key Advantages | High atom economy, potential for one-pot reaction. | Stereospecific inversion of configuration possible. | Avoids over-alkylation, good for primary amines.[2][3][4] |
| Key Disadvantages | Requires synthesis of the ketone precursor. | Formation of stoichiometric triphenylphosphine oxide, use of hazardous azides or harsh deprotection for phthalimide.[5] | Harsh deprotection conditions (acidic hydrolysis or hydrazinolysis) can be problematic.[2] |
Experimental Protocols
Detailed experimental procedures for the key transformations in each synthetic route are provided below.
Method 1: Reductive Amination of But-3-yn-2-one
This method involves the initial oxidation of the readily available but-3-yn-2-ol to the corresponding ketone, but-3-yn-2-one, followed by reductive amination.
Step 1: Oxidation of But-3-yn-2-ol to But-3-yn-2-one (Exemplary Protocol)
A solution of but-3-yn-2-ol (1 equivalent) in a suitable solvent such as dichloromethane is treated with an oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation cocktail at controlled temperatures. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by filtration through a pad of silica gel and the solvent is removed under reduced pressure to yield but-3-yn-2-one, which can be used in the next step without further purification.
Step 2: Reductive Amination of But-3-yn-2-one
To a solution of but-3-yn-2-one (1 equivalent) and a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) in a suitable solvent like methanol, a reducing agent such as sodium cyanoborohydride (NaBH₃CN) is added portion-wise at 0 °C.[1][6][7] The reaction mixture is stirred at room temperature until the imine intermediate is fully reduced, as monitored by TLC or GC-MS. The reaction is then quenched, and the solvent is removed. The residue is taken up in an organic solvent and washed with an aqueous base. The organic layer is dried and concentrated. The resulting free amine is then converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent like ether or isopropanol, followed by filtration and drying of the precipitated solid.
Method 2: Mitsunobu Reaction of But-3-yn-2-ol
This route allows for the direct conversion of the hydroxyl group of but-3-yn-2-ol to an amino group, often with inversion of stereochemistry if a chiral alcohol is used.[8][9]
Step 1: Azide Formation via Mitsunobu Reaction
To a cooled (0 °C) solution of but-3-yn-2-ol (1 equivalent), triphenylphosphine (1.5 equivalents), and hydrazoic acid (HN₃, 1.5 equivalents, handled with extreme caution) in an anhydrous solvent like THF, a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The solvent is removed, and the crude product is purified by chromatography to separate the desired azide from the triphenylphosphine oxide byproduct.
Alternative using Phthalimide: Phthalimide can be used as the nitrogen nucleophile in place of hydrazoic acid under similar conditions.[8]
Step 2: Reduction of the Azide to the Amine
The purified azide is dissolved in a suitable solvent like methanol or ethanol and subjected to reduction. This can be achieved through various methods, such as catalytic hydrogenation (H₂ gas with a palladium catalyst) or by using a reducing agent like lithium aluminum hydride (LiAlH₄). Upon completion of the reduction, the catalyst is filtered off (in the case of hydrogenation), and the reaction is carefully quenched. After an aqueous workup, the free amine is isolated.
Deprotection of Phthalimide: If phthalimide was used, the N-alkylphthalimide intermediate is cleaved by treatment with hydrazine hydrate in a solvent like ethanol, followed by an acidic workup to liberate the primary amine.[2][3][4]
Step 3: Hydrochloride Salt Formation
The resulting But-3-yn-2-amine is converted to its hydrochloride salt as described in Method 1.
Method 3: Gabriel Synthesis from 2-Chloro-3-butyne
The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides, effectively preventing the common issue of over-alkylation.[2][3][4][10]
Step 1: N-Alkylation of Potassium Phthalimide
A mixture of 2-chloro-3-butyne (1 equivalent) and potassium phthalimide (1.1 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF) is heated. The reaction progress is monitored by TLC. Once the starting halide is consumed, the reaction mixture is cooled and poured into water to precipitate the N-(but-3-yn-2-yl)phthalimide. The solid is collected by filtration and washed with water.
Step 2: Hydrazinolysis of the Phthalimide
The N-alkylated phthalimide is suspended in ethanol, and hydrazine hydrate (1.2 equivalents) is added. The mixture is heated to reflux. A precipitate of phthalhydrazide will form. After cooling, the mixture is acidified with hydrochloric acid and the precipitate is filtered off. The filtrate, containing the desired amine hydrochloride, is then concentrated under reduced pressure. The resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound.
Synthesis Pathway Visualization
The following diagram illustrates the logical relationships between the different synthetic approaches to this compound.
Figure 1. Synthetic pathways to this compound.
Conclusion
Each of the discussed synthetic routes to this compound offers a unique set of advantages and challenges. The Reductive Amination pathway is often favored for its potential for high yields and amenability to large-scale production, particularly if a one-pot procedure can be optimized. The Mitsunobu Reaction provides a valuable alternative, especially when stereochemical control is desired, though its scalability is hampered by byproduct removal and the use of hazardous reagents. The Gabriel Synthesis remains a reliable method for producing primary amines without over-alkylation, but the harsh deprotection conditions can be a significant drawback for sensitive substrates. The ultimate choice of method will depend on the specific requirements of the synthesis, including scale, cost, available equipment, and safety considerations.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Performance of But-3-yn-2-amine Hydrochloride in Parallel Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of But-3-yn-2-amine hydrochloride as a building block in parallel synthesis, a cornerstone of modern drug discovery. Due to a lack of direct head-to-head comparative studies in published literature, this guide synthesizes available data on analogous compounds and reaction types to present a representative performance comparison. The experimental data presented herein is illustrative and intended to highlight the expected performance differences between this compound and its alternatives.
Introduction to this compound in Drug Discovery
This compound is a versatile bifunctional building block possessing both a terminal alkyne and a secondary amine. This combination makes it a valuable reagent for generating molecular diversity in compound libraries through various chemical transformations. The terminal alkyne allows for participation in powerful reactions such as the Sonogashira coupling, "click" chemistry (copper-catalyzed azide-alkyne cycloaddition - CuAAC), and various other cycloadditions. The amine functionality enables participation in reactions like amide bond formation, reductive amination, and multicomponent reactions such as the Ugi reaction. Its hydrochloride salt form generally offers improved stability and solubility in polar solvents, facilitating handling in high-throughput settings.[1]
The strategic placement of a methyl group adjacent to the amine introduces steric hindrance, which can influence reactivity and the conformational properties of the final products. This guide will compare the expected performance of this compound with two common alternatives: Propargylamine hydrochloride (less sterically hindered) and But-3-yn-1-amine hydrochloride (isomeric, with the amine at a different position).
Comparative Performance in Key Parallel Synthesis Reactions
The utility of this compound in parallel synthesis is best understood by examining its performance in key reactions used for library generation. The following sections provide a comparative analysis based on expected reactivity and yields.
A³ Coupling (Aldehyde-Alkyne-Amine)
The A³ coupling is a powerful one-pot, three-component reaction for the synthesis of propargylamines.[2][3][4] This reaction is widely used in library synthesis due to its operational simplicity and high atom economy.[5][6]
Logical Workflow for A³ Coupling Reaction:
Caption: Workflow for a typical A³ coupling reaction in a parallel synthesis format.
Data Presentation: Representative Yields in A³ Coupling
| Building Block | Steric Hindrance at Amine | Expected Average Yield (%) | Notes |
| Propargylamine hydrochloride | Low | 85-95 | Generally high reactivity and yields.[2] |
| This compound | Moderate | 70-85 | The methyl group may slightly reduce reaction rates and yields compared to propargylamine. |
| But-3-yn-1-amine hydrochloride | Low | 80-90 | Reactivity is expected to be high, similar to propargylamine.[7] |
Experimental Protocol: General Procedure for Parallel A³ Coupling
-
To an array of reaction vials, add the aldehyde (1.0 eq.).
-
Add a solution of the respective amine hydrochloride (1.2 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.) in a suitable solvent (e.g., toluene).
-
Add the terminal alkyne (1.1 eq.).
-
Add the copper(I) catalyst (e.g., CuI, 5 mol%).
-
Seal the vials and heat the reaction block to 80 °C for 12-24 hours.
-
Cool the reaction block to room temperature.
-
Quench the reactions with aqueous ammonium chloride solution.
-
Perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
Isolate the organic phase and concentrate under reduced pressure.
-
Purify the library of products using parallel flash chromatography or preparative HPLC.[8][9]
Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a cornerstone of combinatorial chemistry, allowing for the rapid assembly of complex, peptide-like molecules from four readily available starting materials.[10][11][12]
Logical Workflow for Ugi Reaction:
Caption: Workflow for a typical Ugi four-component reaction for library synthesis.
Data Presentation: Representative Yields in Ugi-4CR
| Building Block | Steric Hindrance at Amine | Expected Average Yield (%) | Notes |
| Propargylamine hydrochloride | Low | 60-80 | Generally performs well in Ugi reactions.[13] |
| This compound | Moderate | 45-65 | The steric bulk of the secondary amine may lead to lower yields compared to primary amines.[14] |
| But-3-yn-1-amine hydrochloride | Low | 60-80 | As a primary amine, it is expected to perform well. |
Experimental Protocol: General Procedure for Parallel Ugi-4CR
-
To an array of reaction vials, add the carboxylic acid (1.0 eq.) and the aldehyde or ketone (1.0 eq.) in methanol.
-
Add a solution of the amine hydrochloride (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq.) in methanol.
-
Add the isocyanide (1.0 eq.).
-
Seal the vials and shake at room temperature for 24-48 hours.
-
If a precipitate forms, isolate by filtration and wash.
-
If no precipitate forms, concentrate the reaction mixtures and purify by parallel preparative HPLC.[10][15]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Chemistry
"Click" chemistry, particularly the CuAAC reaction, is a highly efficient and bioorthogonal reaction used to form stable triazole linkages.[13][16][17] The terminal alkyne of this compound makes it an excellent substrate for this transformation.
Signaling Pathway for CuAAC Reaction:
Caption: Simplified catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Data Presentation: Representative Reaction Efficiency in CuAAC
| Building Block | Steric Hindrance near Alkyne | Expected Reaction Time | Expected Yield (%) | Notes |
| Propargylamine hydrochloride derivative | Low | 1-4 hours | >95 | Highly efficient and rapid reaction.[16] |
| This compound derivative | Low | 1-4 hours | >95 | The steric hindrance is remote from the alkyne, so high efficiency is expected. |
| But-3-yn-1-amine hydrochloride derivative | Low | 1-4 hours | >95 | Similar high efficiency is expected.[18] |
Experimental Protocol: General Procedure for Parallel CuAAC
-
In an array of reaction vials, dissolve the alkyne-containing substrate (1.0 eq.) (derived from the amine building block) and the azide (1.0 eq.) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1).
-
Add a freshly prepared solution of sodium ascorbate (0.3 eq.) in water.
-
Add a solution of copper(II) sulfate pentahydrate (0.1 eq.) in water.
-
Seal the vials and stir at room temperature for 1-12 hours.
-
Monitor the reactions by LC-MS.
-
Upon completion, dilute with water and extract with an organic solvent or purify directly by parallel preparative HPLC.[16]
Alternatives to this compound
Several alternatives to this compound are commercially available, each offering distinct advantages and disadvantages.
| Alternative Building Block | Key Structural Difference | Advantages | Disadvantages |
| Propargylamine hydrochloride | Unsubstituted propargyl group | Less steric hindrance, potentially higher reactivity in some cases, lower cost.[19] | Lacks the chiral center and methyl substituent which may be desirable for scaffold diversity. |
| But-3-yn-1-amine hydrochloride | Isomeric, primary amine | Primary amine may be more reactive in certain reactions (e.g., Ugi), less steric hindrance.[7][20] | Different substitution pattern on the final product. |
| Homopropargylamine hydrochloride | Extra methylene spacer | Increased flexibility in the final molecule. | Different spatial arrangement of functional groups. |
| Substituted Propargylamines | Various substituents on the alkyne or amine | Allows for greater control over the properties of the final products. | May be more expensive and have altered reactivity. |
Conclusion
This compound is a valuable and versatile building block for parallel synthesis, enabling access to diverse compound libraries through a variety of powerful chemical transformations. Its key advantage lies in the introduction of a methyl-substituted chiral center adjacent to the amine, providing a unique structural motif compared to simpler propargylamines.
While the steric hindrance from the methyl group may lead to slightly lower yields in some reactions like the Ugi-4CR compared to less hindered primary amines, its performance in reactions involving the terminal alkyne, such as CuAAC, is expected to be excellent. The choice between this compound and its alternatives will ultimately depend on the specific goals of the library synthesis, including the desired structural diversity, the need for a chiral center, and the specific chemical transformations to be employed. For applications where the introduction of a stereocenter and a methyl group is desirable for exploring new chemical space, this compound represents an excellent choice.
References
- 1. biosynce.com [biosynce.com]
- 2. phytojournal.com [phytojournal.com]
- 3. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]
- 4. US3914312A - Process for the preparation of propargylamine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chemimpex.com [chemimpex.com]
- 8. sciforum.net [sciforum.net]
- 9. Parallel Solution Phase Synthesis [combichemistry.com]
- 10. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Click Chemistry [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Click chemistry - Wikipedia [en.wikipedia.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Propargylamine - Wikipedia [en.wikipedia.org]
- 20. BUT-3-YN-1-AMINE | 14044-63-4 [chemicalbook.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of But-3-yn-2-amine Hydrochloride
For researchers and professionals in drug development, ensuring the safe handling and disposal of specialized chemical reagents is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of But-3-yn-2-amine hydrochloride, a key compound in various synthetic applications. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard and Safety Information
This compound is classified as a hazardous substance. Key safety data is summarized below.
| Identifier | Value | Source |
| CAS Number | 42105-26-0 | [1] |
| Molecular Formula | C4H8ClN | [1] |
| GHS Pictogram | GHS07 (Harmful) | |
| Signal Word | Warning | [1] |
| Hazard Statement | H317: May cause an allergic skin reaction. | [1] |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment.
-
Gloves: Wear appropriate protective gloves to prevent skin contact.
-
Protective Clothing: Use a lab coat or other protective clothing.
-
Eye Protection: Safety glasses or goggles are necessary to protect from splashes.
-
Respiratory Protection: If there is a risk of dust or aerosol formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
Disposal Workflow
The following diagram outlines the logical workflow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedure
1. Preparation and Segregation:
-
Clearly identify the this compound waste.
-
Keep the chemical in a suitable and closed container for disposal.[3]
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
2. Spill Management (if applicable):
-
In case of a spill, prevent further leakage if it is safe to do so.[3]
-
Remove all sources of ignition and use spark-proof tools.[3]
-
Collect the spilled material and place it in the designated waste container.[3] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[3]
-
Ensure the area is well-ventilated.
3. Waste Collection:
-
Carefully transfer the waste material into the designated, properly labeled waste container.
-
Ensure the container is tightly closed to prevent leaks or spills.[3][4]
4. Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area.[3]
-
Store it away from incompatible materials and foodstuffs.[3]
5. Final Disposal:
-
The primary method for disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Do not discharge the material into sewer systems or the environment.[3]
-
Disposal must be in accordance with local and national regulations.[4] It is recommended to entrust the disposal to a licensed waste disposal company.[4][5]
6. Contaminated Packaging:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3]
-
Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[3]
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[3]
By following these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Essential Safety and Logistical Information for Handling But-3-yn-2-amine hydrochloride
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for But-3-yn-2-amine hydrochloride, a versatile building block in organic synthesis.
Chemical Identifier:
-
CAS Number: 42105-26-0
-
Molecular Formula: C₄H₈ClN
-
Molecular Weight: 105.56 g/mol [1]
Hazard Identification and Precautionary Measures: this compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it may cause an allergic skin reaction (H317)[1]. Therefore, adherence to strict safety protocols is essential.
Signal Word: Warning
Hazard Pictogram:
-
GHS07 (Harmful)
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray[2].
-
P272: Contaminated work clothing should not be allowed out of the workplace.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection[2].
-
P302+P352: IF ON SKIN: Wash with plenty of water[2].
-
P363: Wash contaminated clothing before reuse.
-
P501: Dispose of contents/container to an approved waste disposal plant[2].
Personal Protective Equipment (PPE)
A thorough risk assessment should precede the handling of this compound. The following table summarizes the recommended PPE to minimize exposure and ensure personal safety.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Chemical safety goggles or a face shield | Must be worn at all times to protect from splashes. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for handling amines. Inspect gloves for any signs of degradation or perforation before use. |
| Body | Flame-resistant lab coat and a chemical-resistant apron | The lab coat should be fully buttoned. An apron provides an additional layer of protection against spills. |
| Feet | Closed-toe shoes | Shoes must fully cover the feet; perforated shoes or sandals are not permitted. |
| Respiratory | Respirator | May be necessary in situations where airborne exposure is possible, such as when handling the solid outside of a fume hood. |
Operational Plan: Handling and Storage
Storage:
-
Store in a cool, dry, and well-ventilated area[3].
-
Keep the container tightly closed and protect from light[4].
-
Recommended storage temperature is 4°C[4].
-
Store under an inert gas, such as nitrogen.
Handling:
-
Preparation: Conduct a pre-operational risk assessment. Ensure that a safety shower and eyewash station are readily accessible.
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated chemical fume hood.
-
Dispensing: As this compound is a solid, care should be taken to avoid generating dust during weighing and transfer.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling. Clean all equipment and the work area to prevent contamination.
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[5][6] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2][6] |
Disposal Plan
All waste materials must be handled as hazardous waste.
-
Chemical Waste: Dispose of this compound and any reaction residues in a designated, labeled, and sealed hazardous waste container. Do not mix with other waste streams.
-
Contaminated Materials: Any materials contaminated with the chemical, such as gloves, paper towels, and weighing paper, should be collected in a sealed, labeled container and disposed of as hazardous waste.
-
Containers: Empty containers may retain product residues and should be disposed of in an approved manner.
-
Regulatory Compliance: All disposal activities must be in accordance with local, regional, and national regulations. Do not dispose of amines in drains or sewers[2]. Entrust disposal to a licensed waste disposal company[7].
Experimental Protocols
This compound is a valuable building block in organic synthesis, particularly for N-alkylation and copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The following are detailed, representative methodologies.
N-Alkylation of this compound
This protocol is adapted from a general method for the N-alkylation of primary amines and is expected to be applicable to this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
A suitable base (e.g., triethylamine or Hünig's base)
-
Acetonitrile (anhydrous)
-
Round bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a round bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and anhydrous acetonitrile.
-
Add the base (2.2 equivalents) to the suspension and stir for 10-15 minutes at room temperature to generate the free amine in situ.
-
To the resulting mixture, add the alkyl halide (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure N-alkyl-but-3-yn-2-amine.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the copper-catalyzed "click" reaction, for which this compound can serve as the alkyne component after in-situ neutralization.
Materials:
-
This compound
-
An organic azide (e.g., benzyl azide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
A suitable solvent system (e.g., a mixture of water and t-butanol)
-
A suitable base (e.g., triethylamine)
-
Reaction vessel (e.g., a vial or round bottom flask)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 equivalent) and the organic azide (1.0 equivalent) in the chosen solvent system.
-
Add the base (1.1 equivalents) to neutralize the hydrochloride salt.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water.
-
In another vial, prepare a solution of copper(II) sulfate (0.1 equivalents) in water.
-
To the stirred solution of the amine and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor the progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting triazole product by column chromatography or recrystallization.
Visualized Workflows
The following diagrams illustrate the logical flow of the handling and experimental procedures.
References
- 1. This compound | C4H8ClN | CID 12632905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. chemscene.com [chemscene.com]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
